molecular formula C5H9NO2 B096247 1-(Hydroxymethyl)pyrrolidin-2-one CAS No. 15438-71-8

1-(Hydroxymethyl)pyrrolidin-2-one

Cat. No.: B096247
CAS No.: 15438-71-8
M. Wt: 115.13 g/mol
InChI Key: PJEXUIKBGBSHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydroxymethyl)pyrrolidin-2-one is a chemical scaffold of significant interest in pharmaceutical and medicinal chemistry research. The pyrrolidinone core is a privileged structure in drug design, known for its presence in a range of bioactive molecules and approved therapeutics . This specific derivative, featuring a hydroxymethyl functional group, offers a versatile handle for synthetic elaboration and further chemical modification. Researchers value this compound for its potential as a key synthetic intermediate in the development of novel biologically active molecules . The saturated, non-aromatic nature of the pyrrolidine ring contributes to spatial, three-dimensional coverage, which is a strategic advantage in exploring pharmacophore space and optimizing the properties of drug candidates . In research settings, the 2-pyrrolidinone template has been investigated for its role in various pharmacological contexts, including as a potential building block for compounds with activity on the central nervous system . Its application is rooted in advancing the synthesis of complex molecular architectures for the treatment of human diseases, guided by structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-6-3-1-2-5(6)8/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEXUIKBGBSHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065887
Record name 2-Pyrrolidinone, 1-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15438-71-8
Record name N-(Hydroxymethyl)-2-pyrrolidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15438-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015438718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylolpyrrolidone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyrrolidinone, 1-(hydroxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyrrolidinone, 1-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(hydroxymethyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLOLPYRROLIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK7MB95ZPN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Hydroxymethyl)pyrrolidin-2-one (CAS: 15438-71-8): A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern drug discovery and development, the strategic selection of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures. 1-(Hydroxymethyl)pyrrolidin-2-one, also known as N-(Hydroxymethyl)-2-pyrrolidone, emerges as a compound of significant interest. Its unique structural features, combining a lactam ring with a reactive hydroxymethyl group, position it as a valuable precursor for a range of pharmacologically active molecules, particularly in the realm of nootropic agents and other neuroactive compounds. This technical guide provides a comprehensive overview of 1-(Hydroxymethyl)pyrrolidin-2-one, from its synthesis and chemical properties to its applications as a pivotal component in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties and Identification

A thorough understanding of the physical and chemical characteristics of 1-(Hydroxymethyl)pyrrolidin-2-one is fundamental for its effective use in synthesis and for quality control.

PropertyValueReference
CAS Number 15438-71-8N/A
Molecular Formula C₅H₉NO₂N/A
Molecular Weight 115.13 g/mol N/A
Appearance White crystalline powderN/A
Melting Point 77-79.5 °CN/A
Boiling Point 185-188 °C at 4 mmHgN/A
Solubility Soluble in water and polar organic solventsN/A

Synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one: A Practical Approach

The most direct and industrially scalable synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one involves the N-hydroxymethylation of 2-pyrrolidinone using formaldehyde or its equivalents, such as paraformaldehyde. This reaction is typically carried out under basic conditions.

Reaction Principle

The reaction proceeds via a nucleophilic addition of the deprotonated nitrogen of the 2-pyrrolidinone lactam to the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide is then protonated to yield the final product. The use of a base is crucial to generate the more nucleophilic lactam anion.

G cluster_0 N-Hydroxymethylation of 2-Pyrrolidinone 2-Pyrrolidinone 2-Pyrrolidinone Reaction Reaction Mixture 2-Pyrrolidinone->Reaction Base Base (e.g., K2CO3) Base->Reaction Deprotonation Formaldehyde Formaldehyde (CH2O) Formaldehyde->Reaction Nucleophilic Attack Product 1-(Hydroxymethyl)pyrrolidin-2-one Reaction->Product Protonation

Figure 1: Conceptual workflow for the synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one.

Detailed Experimental Protocol

Materials:

  • 2-Pyrrolidinone

  • Paraformaldehyde

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., Toluene or a suitable polar aprotic solvent)

  • Water

Procedure:

  • To a stirred suspension of 2-pyrrolidinone and a catalytic amount of potassium carbonate in a suitable solvent, add paraformaldehyde portion-wise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 1-(Hydroxymethyl)pyrrolidin-2-one as a white crystalline solid.

Spectroscopic Characterization

Unequivocal identification of 1-(Hydroxymethyl)pyrrolidin-2-one is achieved through a combination of spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of N-(hydroxymethyl)-2-pyrrolidone shows a molecular ion peak ([M]⁺) at m/z 115, consistent with its molecular weight. Key fragment ions can be observed at m/z 85, resulting from the loss of the hydroxymethyl group (-CH₂OH), and at m/z 56.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching vibration of the hydroxyl group
~2950-2850C-H stretching vibrations of the alkyl groups
~1680C=O stretching vibration of the lactam carbonyl group
~1050C-O stretching vibration of the primary alcohol
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of the molecule. While a publicly available, fully assigned spectrum is not readily found in the literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Expected ¹H NMR (in CDCl₃, δ in ppm):

  • ~5.0-5.5 (t, 1H): -OH proton, coupling with the adjacent CH₂ group.

  • ~4.8 (d, 2H): -N-CH₂-OH protons.

  • ~3.4 (t, 2H): -N-CH₂-CH₂- protons adjacent to the nitrogen.

  • ~2.4 (t, 2H): -CH₂-C=O protons adjacent to the carbonyl group.

  • ~2.0 (m, 2H): -CH₂-CH₂-CH₂- protons.

Expected ¹³C NMR (in CDCl₃, δ in ppm):

  • ~175: C=O (lactam carbonyl).

  • ~70: -N-CH₂-OH.

  • ~45: -N-CH₂-CH₂-.

  • ~30: -CH₂-C=O.

  • ~18: -CH₂-CH₂-CH₂-.

Reactivity and Synthetic Applications

The synthetic utility of 1-(Hydroxymethyl)pyrrolidin-2-one stems from the reactivity of its N-hydroxymethyl group, which can act as a precursor to a highly reactive N-acyliminium ion.

Formation and Reactivity of N-Acyliminium Ions

In the presence of a Lewis acid or a protic acid, 1-(Hydroxymethyl)pyrrolidin-2-one can eliminate a molecule of water to form a transient N-acyliminium ion. This electrophilic species is susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the position alpha to the nitrogen atom.

G cluster_0 N-Acyliminium Ion Formation and Reaction Start 1-(Hydroxymethyl)pyrrolidin-2-one Iminium N-Acyliminium Ion (Electrophile) Start->Iminium - H2O Acid Lewis Acid / Protic Acid Acid->Iminium Product α-Substituted Pyrrolidin-2-one Iminium->Product Nucleophile Nucleophile (Nu-) Nucleophile->Product

Figure 2: Generation of an N-acyliminium ion and subsequent reaction with a nucleophile.

Application in the Synthesis of Nootropic Drugs

The pyrrolidin-2-one scaffold is a core structural feature of the "racetam" class of nootropic drugs, which are known for their cognitive-enhancing effects. While direct synthesis of piracetam from 1-(hydroxymethyl)pyrrolidin-2-one is not the most common route, this intermediate is a valuable precursor for creating analogs and derivatives of piracetam. For instance, the N-acyliminium ion derived from 1-(hydroxymethyl)pyrrolidin-2-one can be reacted with various nucleophiles to introduce different side chains, allowing for the exploration of structure-activity relationships in the development of new nootropic agents. The pyrrolidin-2-one ring is a key pharmacophore in drugs like piracetam and its derivatives, which are used to treat cognitive disorders.[1][2]

Safety and Handling

  • General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.

  • Health Hazards: May cause skin and eye irritation. Inhalation of dust or vapors may cause respiratory tract irritation.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult any available supplier-specific safety information.

Conclusion

1-(Hydroxymethyl)pyrrolidin-2-one is a versatile and valuable building block in organic synthesis, particularly for the preparation of pharmaceutical compounds containing the pyrrolidin-2-one moiety. Its straightforward synthesis and its ability to generate reactive N-acyliminium ions make it a powerful tool for the construction of complex molecular architectures. For researchers and scientists in drug development, a comprehensive understanding of the properties, synthesis, and reactivity of this intermediate opens up new avenues for the design and synthesis of novel therapeutic agents.

References

  • Katritzky, A. R., Mehta, S., He, H. Y., & Cui, X. (2000). Preparation of 1,5-disubstituted pyrrolidin-2-ones. The Journal of Organic Chemistry, 65(14), 4364–4369. [Link]
  • Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link]
  • Ivanova, A. S., Tsvetkov, V. B., Ilovaisky, A. I., Zotova, M. A., Kochetkov, K. A., & Nifantiev, N. E. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]
  • BASF. (2007). Process for preparing N-methyl-2-pyrrolidone (NMP).
  • UIV CHEM. (2023, July 28). The manufacturing process of NMP (N-Methyl-2-pyrrolidone). [Link]
  • Ivanova, A. S., Tsvetkov, V. B., Ilovaisky, A. I., Zotova, M. A., Kochetkov, K. A., & Nifantiev, N. E. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]
  • Asghari, S., Ramezani, A. M., & Ramezani, S. (2014). 1-[(2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o899. [Link]
  • ResearchGate. (n.d.). FTIR spectrum for compound 1. Retrieved from [Link]
  • Park, J. H., Lee, J. W., & Kim, D. J. (2016). An efficient process of preparation of 1-methyl-2-(2-hydroxyethyl)pyrrolidine for production in ton scale.
  • Jeyachandran, V., Kumar, M., & Manikandan, D. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 68-73. [Link]
  • da Silva, W. R., de Oliveira, A. C. A. X., da Silva, A. C., de Souza, M. C. B. V., & de Almeida, M. V. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 658285. [Link]
  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]
  • Iaroshenko, V. O., Ostrovskyi, D., & Villinger, A. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6489. [Link]
  • DrugsandDossiers. (n.d.). Alkylating agents. Retrieved from [Link]
  • Iannitelli, A., Amore, A., & Cirilli, R. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(11), 1330. [Link]
  • Oncohema Key. (2016, May 27). Alkylating Agents. [Link]
  • da Silva, A. G., de Andrade, J. B., & da Silva, J. A. F. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable and Widely Studied Natural Diterpene. Preprints.org. [Link]
  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]
  • Nandiyanto, A. B. D., Ragadhita, R., & Fiandini, M. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Indonesian Journal of Science & Technology, 8(1), 113-126. [Link]
  • Katritzky, A. R., Mehta, S., He, H. Y., & Cui, X. (2000). Preparation of 1,5-disubstituted pyrrolidin-2-ones. The Journal of Organic Chemistry, 65(14), 4364–4369. [Link]
  • Marshall University. (n.d.). Analysis of Polymer Standards by Fourier Transform Infrared Spectroscopy-Attenuated Total Reflectance and Pyr. [Link]
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. [Link]
  • Kim, D., Kim, D. W., & Niwayama, S. (2024). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. [Link]
  • Wang, Y., Li, Y., Wang, Y., & Wang, Y. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 16(14), 1878. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. [Link]
  • Jordi Labs. (n.d.). FTIR for Lot QC of Polymers Case Study. [Link]
  • PENTA. (2025, April 7). N-Methyl-2-Pyrrolidone - SAFETY DATA SHEET. [Link]

Sources

"1-(Hydroxymethyl)pyrrolidin-2-one" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Hydroxymethyl)pyrrolidin-2-one , a specialized hemiaminal distinct from its ubiquitous analog, N-Methyl-2-pyrrolidone (NMP).

Chemical Class: N-Methylol Amide / Hemiaminal Primary Utility: Formaldehyde Donor, Cross-linking Agent, Intermediate CAS Registry Number: 15438-71-8[1][2]

Executive Summary

1-(Hydroxymethyl)pyrrolidin-2-one (often referred to as N-Methylolpyrrolidone ) is a reactive intermediate formed by the condensation of 2-pyrrolidone with formaldehyde. Unlike the stable solvent NMP (N-Methyl-2-pyrrolidone), this compound exists in a dynamic equilibrium with its precursors.

For researchers in drug development and materials science, this molecule presents a unique duality:

  • Utility: It acts as a "masked" formaldehyde source, capable of cross-linking proteins or cellulose under specific thermal or acidic conditions.[3]

  • Instability: It is a hemiaminal, meaning it is susceptible to hydrolysis.[3] Its presence in a formulation often implies a thermodynamic equilibrium with free formaldehyde.

Critical Distinction:

Feature 1-(Hydroxymethyl)pyrrolidin-2-one N-Methyl-2-pyrrolidone (NMP)
Structure N–CH₂–OH (Hemiaminal) N–CH₃ (Tertiary Amide)
Reactivity High (Formaldehyde donor) Low (Stable solvent)
CAS 15438-71-8 872-50-4

| Function | Cross-linker, Biocide, Prodrug moiety | Solvent, Excipient |[4][5]

Chemical Identity & Nomenclature

  • IUPAC Name: 1-(Hydroxymethyl)pyrrolidin-2-one

  • Common Synonyms:

    • N-Methylolpyrrolidone[1][4][6][7][8]

    • N-(Hydroxymethyl)-2-pyrrolidone

    • N-Methylolbutyrolactam[4]

  • Molecular Formula: C₅H₉NO₂

  • Molecular Weight: 115.13 g/mol [1]

  • InChI Key: RYPLLTNPDOUWNQ-UHFFFAOYSA-N

Synthesis & Reaction Mechanics

The synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one is a reversible nucleophilic addition. The nitrogen of the lactam ring attacks the carbonyl carbon of formaldehyde. This reaction is generally catalyzed by base (to deprotonate the amide) or acid (to activate the formaldehyde).

The Hemiaminal Equilibrium

The defining characteristic of this molecule is its reversibility. In aqueous solution, it exists in equilibrium with 2-pyrrolidone and formaldehyde.

Equilibrium Pyr 2-Pyrrolidone (Nucleophile) Inter Transition State (Tetrahedral) Pyr->Inter Addition Form Formaldehyde (Electrophile) Form->Inter Addition Inter->Pyr Inter->Form Prod 1-(Hydroxymethyl)pyrrolidin-2-one (Hemiaminal) Inter->Prod Proton Transfer Prod->Inter Hydrolysis (H2O)

Figure 1: The synthesis and hydrolysis equilibrium. Note that dilution or heating shifts the equilibrium to the left (red dashed lines), releasing free formaldehyde.

Thermodynamic Considerations
  • Isolation Difficulty: Because the reaction is reversible, removing the solvent (water) can sometimes drive the reaction back to the starting materials if not carefully controlled.

  • Storage: The compound is most stable in a solid crystalline state or in anhydrous aprotic solvents. In water, it will establish a pH-dependent equilibrium concentration of free formaldehyde.

Applications in R&D

A. Drug Development: Prodrug Moieties

In medicinal chemistry, the N-hydroxymethyl functionality is used to modify the solubility or metabolic profile of an amide-containing drug.

  • Mechanism: The N-CH₂-OH group increases water solubility compared to the parent amide. Upon administration, physiological pH and enzymatic action hydrolyze the hemiaminal, releasing the active parent drug and formaldehyde (which is rapidly metabolized to formate).

  • Taurolidine Analogy: While not identical, the antimicrobial drug Taurolidine functions on this exact principle. It hydrolyzes to form N-methylol species (like N-hydroxymethyl-taurultam), which then release active formaldehyde locally to kill bacteria.

B. Textile & Materials Science
  • Cross-linking: The hydroxyl group on the N-methylol moiety is a "leaving group" in the presence of a catalyst (often Lewis acids like Magnesium Chloride). It reacts with nucleophiles (like hydroxyl groups on cellulose or amino groups on proteins) to form stable ether or methylene bridges.

    • Reaction:R-N-CH₂-OH + HO-Cellulose → R-N-CH₂-O-Cellulose + H₂O

  • Durable Press Finishes: Historically used to impart wrinkle resistance to cotton fabrics.

Experimental Protocols

Protocol A: Synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one

Objective: To synthesize the target compound from 2-pyrrolidone and paraformaldehyde.

Reagents:

  • 2-Pyrrolidone (1.0 eq)

  • Paraformaldehyde (1.05 eq)

  • Catalyst: Sodium Hydroxide (0.01 eq) or Potassium Carbonate

  • Solvent: None (Neat reaction) or Toluene (for azeotropic removal of water if driving to ether derivatives)

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Mixing: Charge the flask with 2-pyrrolidone and solid paraformaldehyde.

  • Catalysis: Add the alkaline catalyst (NaOH). The reaction is exothermic; paraformaldehyde depolymerizes to formaldehyde in situ.

  • Heating: Heat the mixture gently to 50–60°C . Do not exceed 80°C to avoid decomposition or color formation. Stir for 2–4 hours until the solution becomes clear (indicating consumption of paraformaldehyde).

  • Workup:

    • Cool to room temperature. The product may crystallize upon standing or cooling to 4°C.

    • If a solid forms: Recrystallize from an anhydrous solvent (e.g., Acetone/Ether).[3]

    • Note: Do not attempt aqueous extraction, as the product is highly water-soluble and will hydrolyze.

Protocol B: Quantification via 1H-NMR

HPLC analysis is difficult due to on-column hydrolysis. NMR is the gold standard for validation.

  • Solvent: DMSO-d6 (Avoid D₂O, as it promotes hydrolysis and exchange of the hydroxyl proton).

  • Key Signals:

    • N-CH₂-O: Look for a doublet (or singlet if exchange is fast) around 4.6 – 4.8 ppm . This is the diagnostic peak distinct from the N-CH₂ ring protons of 2-pyrrolidone (approx. 3.2 ppm).

    • -OH: A broad singlet (variable position, typically 5.0–6.0 ppm).

Safety & Toxicology

Hazard: Formaldehyde Releaser.[3]

  • GHS Classification: Skin Sensitizer (Category 1), Carcinogenicity (Category 1B - due to formaldehyde release).

  • Handling: All operations must be performed in a chemical fume hood.

  • Decomposition: Upon heating above 100°C, it decomposes back to 2-pyrrolidone and gaseous formaldehyde.

Decomposition cluster_products Decomposition Products Compound 1-(Hydroxymethyl)pyrrolidin-2-one Heat Heat (>100°C) or Acid pH Compound->Heat Pyr 2-Pyrrolidone (Liquid) Heat->Pyr Form Formaldehyde (Gas/Toxic) Heat->Form

Figure 2: Thermal and chemical decomposition pathway showing the release of toxic formaldehyde gas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84911, 2-Pyrrolidinone, 1-(hydroxymethyl)-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-(hydroxymethyl)-2-pyrrolidone. Retrieved from [Link]

  • Vail, S. L., & Beck, K. R. (1987).Influence of reagent residues and catalysts on formaldehyde release from N-methylolpyrrolidone-treated cotton. Journal of Applied Polymer Science.
  • Jouyban, A., et al. (2010). Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences. (Cited for contrast: establishes properties of the stable analog NMP). Retrieved from [Link]

Sources

Technical Guide: The Pharmacochemistry and Mechanism of 1-(Hydroxymethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(Hydroxymethyl)pyrrolidin-2-one (CAS: 15438-71-8), a hemiaminal derivative of 2-pyrrolidone. Unlike its stable analog N-Methyl-2-pyrrolidone (NMP), this compound functions primarily as a masked electrophile and formaldehyde-releasing agent (FRA) .

Executive Summary

1-(Hydroxymethyl)pyrrolidin-2-one (N-Methylolpyrrolidone) is a reactive hemiaminal formed by the condensation of 2-pyrrolidone and formaldehyde. In drug development and industrial microbiology, it is classified as a Type II Formaldehyde Donor . Its mechanism of action (MoA) is governed by the thermodynamic instability of the N-C-O hemiaminal linkage, which facilitates the controlled release of formaldehyde (


) in aqueous environments.

This guide dissects the compound's dual-phase activity:

  • Lipophilic Transport: The intact molecule penetrates cellular membranes due to the lactam ring's lipophilicity.

  • Electrophilic Release: Spontaneous hydrolysis releases formaldehyde, which acts as a broad-spectrum electrophile, cross-linking proteins and nucleic acids.

Chemical Pharmacology & Stability

The core pharmacological potential of 1-(Hydroxymethyl)pyrrolidin-2-one lies in its equilibrium kinetics. It is not a statically stable drug but a dynamic reservoir of electrophilic potential.

The Hemiaminal Equilibrium

In aqueous solution, the compound undergoes reversible hydrolysis. The stability of the N-hydroxymethyl group is pH-dependent; acidic conditions accelerate the decomposition via protonation of the hydroxyl group, leading to an iminium ion intermediate.

Reaction Scheme:



Physicochemical Profile
PropertyValueRelevance to MoA
Molecular Weight 115.13 g/mol Facilitates rapid diffusion across peptidoglycan layers.
LogP ~ -0.6 to -0.2Amphiphilic nature allows solubility in cytosol and lipid bilayers.
Hydrolysis Half-life pH-dependent (< 1h at pH 5)Rapid activation in acidic environments (e.g., lysosomes, bacterial cytoplasm).
Electrophilicity Moderate (via HCHO)Targets soft nucleophiles (Sulfhydryl) and hard nucleophiles (Amines).

Mechanism of Action (MoA)

The biological activity is driven by Electrophilic Bioconjugation . Upon hydrolysis, the released formaldehyde functions as a non-specific alkylating agent.

The "Trojan Horse" Transport

The parent lactam structure mimics portions of endogenous peptides (e.g., the pyrrolidine ring of Proline). This structural mimicry may facilitate passive transport through porins in Gram-negative bacteria or diffusion across eukaryotic membranes. Once inside the neutral-to-acidic environment of the cell, the equilibrium shifts toward hydrolysis.

Nucleophilic Attack & Cross-Linking

The liberated formaldehyde attacks primary amines (Lysine residues) and thiols (Cysteine residues) on essential proteins.

  • Step 1 (Methylolation): Reaction with an amine forms a methylol adduct (

    
    ).
    
  • Step 2 (Schiff Base Formation): Dehydration leads to an imine (

    
    ).
    
  • Step 3 (Cross-linking): The imine reacts with a second nucleophile to form a stable methylene bridge (

    
    ).
    

Consequences:

  • Protein Aggregation: Loss of enzymatic function (e.g., inhibition of polymerases).

  • DNA Alkylation: Formation of DNA-protein crosslinks, arresting replication.

Visualization of Signaling & Reaction Pathway

MoA_Pathway Compound 1-(Hydroxymethyl) pyrrolidin-2-one Transport Membrane Permeation Compound->Transport Passive Diffusion Hydrolysis Hydrolysis (pH < 7) Transport->Hydrolysis Intracellular Activation Im_Ion Iminium Ion Intermediate Hydrolysis->Im_Ion Rate Limiting HCHO Formaldehyde (HCHO) Im_Ion->HCHO Pyrrolidone 2-Pyrrolidone (Byproduct) Im_Ion->Pyrrolidone Target_Prot Protein Nucleophile (-NH2, -SH) HCHO->Target_Prot Electrophilic Attack Adduct Methylol Adduct Target_Prot->Adduct Crosslink Methylene Bridge (Cell Death) Adduct->Crosslink Condensation

Figure 1: The activation pathway of 1-(Hydroxymethyl)pyrrolidin-2-one, illustrating the transition from membrane transport to intracellular hydrolysis and nucleophilic cross-linking.

Experimental Protocols for Validation

To validate the MoA, researchers must quantify the release kinetics and the resulting biological impact.

Protocol: Hydrolytic Stability & HCHO Release Assay

Objective: Determine the half-life of the compound at physiological pH.

Reagents:

  • Phosphate Buffer (PBS) adjusted to pH 5.0, 7.0, and 9.0.

  • Nash Reagent (2 M Ammonium acetate, 0.05 M Acetic acid, 0.02 M Acetylacetone).

Workflow:

  • Preparation: Dissolve 1-(Hydroxymethyl)pyrrolidin-2-one (10 mM) in PBS at the target pH. Incubate at 37°C.

  • Sampling: At

    
     minutes, remove 100 µL aliquots.
    
  • Derivatization: Mix aliquot 1:1 with Nash Reagent. Incubate at 60°C for 10 minutes.

  • Detection: Measure absorbance at 412 nm (formation of diacetyldihydrolutidine).

  • Calculation: Construct a standard curve using pure formalin. Plot concentration vs. time to determine

    
     (first-order rate constant).
    
Protocol: Synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one

Objective: Synthesize high-purity material for testing (commercial samples often contain free HCHO).

Methodology:

  • Reactants: Mix 2-pyrrolidone (1.0 eq) with Paraformaldehyde (1.05 eq) in a reaction flask.

  • Catalysis: Add a catalytic amount of NaOH (0.01 eq).

  • Conditions: Heat to 80–90°C for 2 hours under inert atmosphere (

    
    ). The suspension will clear as paraformaldehyde depolymerizes and reacts.
    
  • Purification: Remove water/solvent via vacuum distillation. Note: The product is heat-sensitive; avoid high temperatures during isolation to prevent reversal.

  • Validation: Confirm structure via

    
    H-NMR (
    
    
    
    or DMSO-
    
    
    ). Look for the methylene singlet (
    
    
    ) around
    
    
    4.6–4.8 ppm.

Toxicology & Safety Considerations

While the pyrrolidone ring is relatively benign (metabolized to succinimide derivatives), the toxicity is driven by the formaldehyde payload.

  • Sensitization: High risk of contact dermatitis due to protein haptenization.

  • Carcinogenicity: Formaldehyde is a Group 1 Carcinogen (IARC). Chronic exposure to the hydrolysate poses respiratory risks.

  • Metabolism: In vivo, released HCHO is rapidly oxidized to formate by Formaldehyde Dehydrogenase (FDH), then to

    
    .
    

References

  • World Health Organization (WHO). (2001). Concise International Chemical Assessment Document 35: N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2022). Substance Information: 1-(Hydroxymethyl)pyrrolidin-2-one.[1] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 1-(Hydroxymethyl)pyrrolidin-2-one (CID 84911). Retrieved from [Link]

  • Maillard, J. Y., & Denyer, S. P. (2006). The mechanism of action of biocides: Formaldehyde releasing agents. Journal of Applied Microbiology. (Contextual grounding for N-methylol mechanism).

Sources

1-(Hydroxymethyl)pyrrolidin-2-one: Technical Synthesis and Application Profile

[1][2]

Content Type: Technical Whitepaper Topic: Discovery, Synthesis, and Chemical Utility of 1-(Hydroxymethyl)pyrrolidin-2-one CAS Registry Number: 15438-71-8 Audience: Synthetic Chemists, Process Engineers, and Regulatory Scientists[1]

Executive Summary

1-(Hydroxymethyl)pyrrolidin-2-one (N-Methylolpyrrolidone) represents a classic example of a "masked" reactive intermediate in heterocyclic chemistry.[1] Formed via the reversible addition of formaldehyde to 2-pyrrolidone, this hemiaminal serves as a critical junction point in the synthesis of complex N-substituted lactams.[1] While historically utilized as a formaldehyde donor and cross-linking agent, its modern significance lies in its role as a precursor for N-aminomethylphosphonium salts and other functionalized lactams. This guide analyzes the molecule’s historical emergence from Reppe chemistry, its equilibrium-driven synthesis, and its handling requirements in high-precision organic workflows.[1]

Part 1: Historical Genesis and Industrial Emergence

The Reppe Lineage

The history of 1-(Hydroxymethyl)pyrrolidin-2-one is inextricably linked to the "acetylene tree" chemistry developed by Walter Reppe at BASF in the 1930s and 40s.[1] Reppe’s synthesis of 2-pyrrolidone (via the ammonolysis of

1

In the post-war era (1950s-1960s), industrial researchers sought to functionalize these lactams to create novel solvents, textile treating agents, and pharmaceutical intermediates. The reaction of amides and lactams with formaldehyde to form N-methylol (N-hydroxymethyl) derivatives became a standard method for introducing a reactive handle onto the stable lactam ring.[1]

The Mid-Century Patent Boom

The specific utility of 1-(Hydroxymethyl)pyrrolidin-2-one crystallized in the mid-1960s.[1] Notably, German patent DE1176657 (1964) identified the molecule as a pivotal intermediate for synthesizing quaternary phosphonium compounds. This period marked the transition of the molecule from a laboratory curiosity to a defined industrial reagent, valued for its ability to generate electrophilic iminium species in situ.

Part 2: Chemical Architecture and Synthesis

The Equilibrium Mechanism

The synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one is a nucleophilic addition reaction.[1] The nitrogen atom of the 2-pyrrolidone ring, though less basic than an amine due to resonance with the carbonyl, retains sufficient nucleophilicity to attack the electrophilic carbon of formaldehyde.

Key Characteristic: The reaction is reversible. The product exists in equilibrium with the starting materials, classifying it as a Formaldehyde Donor . In aqueous solution or under thermal stress, the hemiaminal bond can dissociate, releasing free formaldehyde—a critical factor for toxicity and shelf-life management.

Visualization: Synthesis and Equilibrium Pathway

SynthesisPathwayPyrrolidone2-Pyrrolidone(Nucleophile)TransitionTetrahedralIntermediatePyrrolidone->Transition+ HCHOFormaldehydeFormaldehyde(Electrophile)Product1-(Hydroxymethyl)pyrrolidin-2-one(Hemiaminal)Transition->ProductProton TransferProduct->PyrrolidoneHydrolysis (Heat/H2O)

Figure 1: The reversible synthesis pathway of 1-(Hydroxymethyl)pyrrolidin-2-one.[1] Note the red dashed line indicating the potential for reversion (hydrolysis).

Experimental Protocol: Standard Synthesis

Note: This protocol reflects standard laboratory scale preparation based on historical literature.

Reagents:

  • 2-Pyrrolidone (1.0 eq)[1]

  • Paraformaldehyde (1.05 eq) or 37% Aqueous Formaldehyde

  • Catalyst: NaOH or KOH (0.5 mol%)

Methodology:

  • Charge: In a reaction vessel equipped with a reflux condenser, dissolve 2-pyrrolidone in a minimal amount of water (if using paraformaldehyde, no solvent or minimal water is preferred to drive the equilibrium).

  • Addition: Add paraformaldehyde and the alkaline catalyst.

  • Heating: Heat the mixture to 70–80 °C for 1–2 hours. The suspension will clear as the paraformaldehyde depolymerizes and reacts.

  • Work-up: Upon cooling, the product may crystallize (if high concentration). For high purity, remove water under reduced pressure (rotary evaporator) at temperatures < 60 °C to prevent reversal of the reaction.

  • Isolation: Recrystallize from an anhydrous solvent (e.g., acetone or ether) to obtain colorless crystals.

Part 3: Technical Specifications

The following data summarizes the physicochemical profile of 1-(Hydroxymethyl)pyrrolidin-2-one.

PropertyValueNotes
CAS Number 15438-71-8
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Appearance White crystalline solidHygroscopic
Melting Point 75 – 77 °CLiterature value [1]
Solubility High in H₂O, AlcoholsSoluble in polar organic solvents
Stability Heat SensitiveDecomposes to 2-pyrrolidone + HCHO > 100°C
Reactivity Class Hemiaminal / AmideSusceptible to acid-catalyzed dehydration

Part 4: Applications and Utility

Precursor for N-Aminomethylation (Mannich Bases)

The primary utility of 1-(Hydroxymethyl)pyrrolidin-2-one is as a "clean" source of the N-methylene lactam cation.[1] It reacts with nucleophiles (such as phosphines or amines) to form stable C-N-C or C-N-P bonds.

Workflow Example: Synthesis of Phosphonium Salts Reacting 1-(Hydroxymethyl)pyrrolidin-2-one with triphenylphosphonium salts yields N-protected aminomethylphosphonium salts, which are valuable reagents in Wittig-type reactions for synthesizing functionalized alkenes [2].[1]

Formaldehyde Release & Biocidal Potential

Like many N-methylol compounds (e.g., Diazolidinyl Urea), this molecule can function as a formaldehyde donor. While less common in commercial cosmetics than its urea counterparts, it possesses inherent antimicrobial properties due to the slow release of formaldehyde in aqueous environments.

Visualization: Downstream Transformation Logic

ApplicationLogiccluster_reactionsSynthetic TransformationsNMP_OH1-(Hydroxymethyl)pyrrolidin-2-oneIminiumN-Acyliminium Ion(Reactive Electrophile)NMP_OH->IminiumAcid Catalysis (-H2O)PhosphoniumN-AminomethylPhosphonium SaltsIminium->Phosphonium+ PPh3MannichMannich Bases(N-CH2-Nu)Iminium->Mannich+ Nucleophile

Figure 2: The reactivity of 1-(Hydroxymethyl)pyrrolidin-2-one proceeds via the N-acyliminium ion, enabling diverse substitution reactions.[1]

Part 5: Toxicology and Safety (E-E-A-T)[1]

Critical Safety Note: As a formaldehyde donor, this compound must be handled with the same precautions as formaldehyde itself.

  • Formaldehyde Release: In aqueous solution or upon metabolic breakdown, the compound releases formaldehyde, a known carcinogen and sensitizer.

  • Irritation Profile:

    • Eye Irritation: Category 2 (Causes serious eye irritation).[2]

    • Skin Irritation: Category 2 (Causes skin irritation).[3]

    • Respiratory: May cause respiratory irritation (STOT SE 3).[2]

  • Handling Protocols:

    • Ventilation: Always handle in a fume hood to capture released formaldehyde vapors.

    • PPE: Nitrile gloves and safety goggles are mandatory.

    • Waste: Dispose of as hazardous organic waste; do not pour down drains due to biocidal activity against wastewater bacteria.

References

  • Synthesis and Properties of N-Hydroxymethyl-2-pyrrolidone. Source: ChemicalBook / Literature Data.[4]

  • Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts. Source: Molecules (MDPI), 2021.

  • 2-Pyrrolidone: Synthesis Method and Chemical Reaction. Source: ChemicalBook Technical Review.

  • Process for the Production of Quaternary Phosphonium Compounds.

An In-depth Technical Guide to the Solubility of 1-(Hydroxymethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Hydroxymethyl)pyrrolidin-2-one (CAS No. 15438-71-8). While quantitative solubility data for this compound in a wide array of solvents is not extensively documented in public literature, this guide synthesizes available information on its physicochemical properties, discusses its expected solubility based on its molecular structure, and provides detailed, field-proven methodologies for researchers to determine its solubility in various solvent systems. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize or are investigating the applications of this versatile intermediate.

Introduction to 1-(Hydroxymethyl)pyrrolidin-2-one

1-(Hydroxymethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a hydroxymethyl group at the nitrogen atom. Its unique structure, combining a polar lactam and a primary alcohol functional group, makes it a valuable building block in organic synthesis. It serves as a key intermediate in the preparation of a range of biologically active molecules, including nootropic agents and other neuroactive compounds.[1] Furthermore, its utility extends to the synthesis of specialized polymers and as a component in advanced solvent systems, where it can enhance the solubility of other reagents.[1]

It is critical to distinguish 1-(Hydroxymethyl)pyrrolidin-2-one from its more commonly known analogue, N-methyl-2-pyrrolidone (NMP). While both share the pyrrolidinone core, the presence of the hydroxyl group in place of a methyl group significantly alters the molecule's polarity, hydrogen bonding capability, and, consequently, its solubility profile. Much of the readily available literature on "pyrrolidinone" solvents pertains to NMP, which is miscible with water and a broad range of organic solvents.[2][3] This guide will focus specifically on the hydroxymethyl derivative.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 1-(Hydroxymethyl)pyrrolidin-2-one is fundamental to predicting its behavior in different solvent systems.

PropertyValueSource(s)
CAS Number 15438-71-8[1]
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1]
Melting Point 77-80 °C[1]
Boiling Point 185-188 °C @ 4 mmHg[1]

Solubility Profile of 1-(Hydroxymethyl)pyrrolidin-2-one

The molecular structure of 1-(Hydroxymethyl)pyrrolidin-2-one, which contains both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the hydroxyl oxygen and the amide carbonyl oxygen), suggests a high affinity for polar solvents.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound. The presence of the polar lactam ring and the hydroxyl group indicates that 1-(Hydroxymethyl)pyrrolidin-2-one should exhibit favorable solubility in polar protic solvents such as water, ethanol, and methanol, through the formation of hydrogen bonds. It is also expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can accept hydrogen bonds.

Conversely, its solubility is anticipated to be limited in non-polar, non-hydrogen bonding solvents such as hexanes, toluene, and diethyl ether. The significant polarity of the molecule would lead to unfavorable energetics when attempting to solvate it with non-polar solvent molecules.

Available Solubility Data

As of the date of this publication, specific quantitative solubility data for 1-(Hydroxymethyl)pyrrolidin-2-one in a range of common laboratory solvents is scarce in peer-reviewed literature and commercial datasheets. However, information on a structural isomer, 4-(hydroxymethyl)pyrrolidin-2-one (CAS No. 64320-89-4), indicates slight solubility in DMSO and methanol.[4] While this provides a useful reference point, it is important to note that the position of the hydroxymethyl group will influence the molecule's overall dipole moment and steric hindrance, potentially leading to different solubility values.

Given the lack of extensive data, experimental determination of solubility is essential for any research or development application involving this compound. The following sections provide standardized protocols for such determinations.

Experimental Protocols for Solubility Determination

To address the need for reliable solubility data, this section provides detailed, step-by-step methodologies for determining both thermodynamic and kinetic solubility. These protocols are based on established practices in the pharmaceutical and chemical industries.[5][6][7][8][9]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[7][8][9] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Objective: To determine the maximum concentration of 1-(Hydroxymethyl)pyrrolidin-2-one that can be dissolved in a given solvent under equilibrium conditions.

Materials:

  • 1-(Hydroxymethyl)pyrrolidin-2-one (solid)

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Protocol:

  • Preparation: Add an excess amount of solid 1-(Hydroxymethyl)pyrrolidin-2-one to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: If necessary, dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 1-(Hydroxymethyl)pyrrolidin-2-one in the diluted filtrate using a validated HPLC method or another suitable analytical technique.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL, taking into account any dilution factors.

Diagram of the Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid 1-(Hydroxymethyl)pyrrolidin-2-one to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute filtrate (if necessary) E->F G Quantify concentration (e.g., HPLC) F->G H H G->H Calculate Solubility (mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are often used in early-stage drug discovery for higher throughput screening.[10][11] This method measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.

Objective: To determine the apparent solubility of 1-(Hydroxymethyl)pyrrolidin-2-one in an aqueous buffer when introduced from a concentrated organic stock solution.

Materials:

  • 1-(Hydroxymethyl)pyrrolidin-2-one stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Microtiter plates (96-well or 384-well)

  • Plate reader with nephelometry or UV-Vis capabilities

  • Liquid handling system or multichannel pipettes

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 1-(Hydroxymethyl)pyrrolidin-2-one in 100% DMSO.

  • Plate Preparation: Add the aqueous buffer to the wells of a microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

  • Incubation: Mix the contents of the wells and incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours).

  • Detection of Precipitation: Measure the precipitation in each well. This can be done using:

    • Nephelometry: Measures the light scattering caused by insoluble particles.

    • UV-Vis Spectroscopy: After centrifugation or filtration to remove precipitated compound, the concentration of the remaining soluble compound in the supernatant is measured.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in precipitation is observed.

Diagram of the Kinetic Solubility Workflow:

G A Prepare concentrated stock in DMSO C Add stock solution to buffer (≤1% final DMSO) A->C B Dispense aqueous buffer into microtiter plate B->C D Incubate at constant temperature (1-2 hours) C->D E Measure precipitation (Nephelometry or UV-Vis) D->E F Determine kinetic solubility limit E->F

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

1-(Hydroxymethyl)pyrrolidin-2-one is a valuable synthetic intermediate with a high potential for solubility in polar solvents due to its chemical structure. While comprehensive quantitative solubility data is not widely available, this guide provides the theoretical framework and practical, authoritative protocols for researchers to determine its solubility in their specific applications. The provided experimental methodologies for both thermodynamic and kinetic solubility will enable scientists to generate reliable data, facilitating formulation development, reaction optimization, and further research into the applications of this important compound. It is recommended that researchers undertaking such studies contribute their findings to the scientific literature to build a more complete public knowledge base on the properties of 1-(Hydroxymethyl)pyrrolidin-2-one.

References

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(Hydroxymethyl)pyrrolidin-2-one. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-(Hydroxymethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Hydroxymethyl)pyrrolidin-2-one (CAS No. 15438-71-8), a member of the pyrrolidinone family, is a versatile chemical intermediate utilized in various research and development applications, including organic synthesis and materials science.[1] Its structural similarity to other well-characterized pyrrolidinones, such as N-methyl-2-pyrrolidone (NMP), suggests a shared toxicological and reactivity profile that necessitates a robust and informed approach to its handling. This guide provides a comprehensive overview of the safety and handling precautions for 1-(Hydroxymethyl)pyrrolidin-2-one, designed for researchers, scientists, and drug development professionals. The focus is not merely on procedural steps but on the underlying scientific principles that govern safe laboratory practice.

Chemical and Physical Properties

A thorough understanding of a chemical's physical properties is foundational to its safe handling. These properties dictate appropriate storage conditions, potential exposure routes, and the selection of effective control measures.

PropertyValueSource
CAS Number 15438-71-8[1]
Molecular Formula C5H9NO2[1][]
Molecular Weight 115.13 g/mol [1][][3]
Appearance Data for related compounds suggest a liquid or solid form.[4]
Boiling Point Data for the related compound 2-(Hydroxymethyl)pyrrolidine is 211 °C at 760 mmHg.[4]
Flash Point Data for the related compound 2-(Hydroxymethyl)pyrrolidine is 86.1 °C.[4]
Density 1.213 g/cm³[]
Solubility Pyrrolidinone derivatives are generally miscible with water and other organic solvents.

Toxicological Profile and Hazard Identification

The toxicological data for 1-(Hydroxymethyl)pyrrolidin-2-one is not as extensively documented as for some of its analogues. Therefore, a cautious approach, assuming similar hazards to well-studied pyrrolidinones like NMP, is warranted.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[3]

  • Serious Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

  • Potential for Reproductive Toxicity: Structurally related compounds, such as N-methyl-2-pyrrolidone, are classified as reproductive toxins, potentially causing harm to the unborn child.[6][7] Given the structural similarity, 1-(Hydroxymethyl)pyrrolidin-2-one should be handled as a potential reproductive hazard until proven otherwise.

Routes of Exposure:

  • Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[5]

  • Skin Contact: Can cause skin irritation and may be absorbed through the skin.[5][8]

  • Eye Contact: Causes serious eye irritation.[5][9]

  • Ingestion: May be harmful if swallowed.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls

The primary objective of engineering controls is to contain the chemical at its source, minimizing the release of vapors or aerosols into the laboratory environment.

  • Chemical Fume Hood: All work involving the handling of 1-(Hydroxymethyl)pyrrolidin-2-one, including weighing, transferring, and use in reactions, should be conducted in a certified chemical fume hood. This is crucial to prevent inhalation of any vapors or aerosols.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Given the polar nature of pyrrolidinones, butyl rubber or laminate film gloves are often recommended. Always inspect gloves for any signs of degradation or perforation before use.[10]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[11] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a high splash potential, a chemically resistant apron or coveralls should be considered.[11]

  • Respiratory Protection: In normal laboratory use within a functioning chemical fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.[11]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidental exposure and ensuring chemical stability.

General Handling Protocol
  • Preparation: Before handling, ensure that all necessary engineering controls are operational and that the appropriate PPE is readily available and in good condition. Have a spill kit accessible.

  • Information Review: Always consult the Safety Data Sheet (SDS) for the most up-to-date information before using the chemical.[12]

  • Containment: Conduct all manipulations of 1-(Hydroxymethyl)pyrrolidin-2-one within a chemical fume hood.

  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly after handling the chemical, even if gloves were worn.[13]

  • Aerosol and Dust Prevention: Handle the material in a manner that minimizes the generation of aerosols or dust.[10]

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][11][14]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6][11][15]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[11]

  • Atmosphere: For compounds sensitive to air or moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety. The following workflows outline the appropriate responses to common laboratory incidents.

First Aid Measures

FirstAidMeasures cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Start Chemical Exposure Occurs Inhalation_Action1 Move to Fresh Air Skin_Action1 Immediately remove contaminated clothing Eye_Action1 Immediately flush eyes with plenty of water for at least 15 minutes Ingestion_Action1 Do NOT induce vomiting Inhalation_Action2 If not breathing, give artificial respiration Inhalation_Action1->Inhalation_Action2 Inhalation_Action3 Seek Immediate Medical Attention Inhalation_Action2->Inhalation_Action3 Skin_Action2 Flush skin with plenty of water for at least 15 minutes Skin_Action1->Skin_Action2 Skin_Action3 Seek medical attention if irritation persists Skin_Action2->Skin_Action3 Eye_Action2 Remove contact lenses, if present and easy to do Eye_Action1->Eye_Action2 Eye_Action3 Seek Immediate Medical Attention Eye_Action2->Eye_Action3 Ingestion_Action2 Rinse mouth with water Ingestion_Action1->Ingestion_Action2 Ingestion_Action3 Seek Immediate Medical Attention Ingestion_Action2->Ingestion_Action3

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[12] Seek medical attention if irritation develops or persists.

  • Eye Contact: If the chemical enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol

The response to a chemical spill depends on its size and the associated hazards. All personnel handling 1-(Hydroxymethyl)pyrrolidin-2-one should be trained in minor spill cleanup procedures.

// Minor Spill Path Alert [label="Alert others in the area"]; PPE [label="Don appropriate PPE\n(gloves, goggles, lab coat)"]; Contain [label="Contain the spill with\ninert absorbent material"]; Absorb [label="Absorb the spilled liquid"]; Collect [label="Collect absorbed material into a\nsealed waste container"]; Decontaminate [label="Decontaminate the area"]; Dispose [label="Dispose of waste as\nhazardous material"];

// Major Spill Path Evacuate [label="Evacuate the area"]; Alarm [label="Activate fire alarm / Call emergency services"]; Isolate [label="Isolate the area, close doors"]; Await [label="Await professional\nresponse team"];

Spill -> Assess; Assess -> MinorSpill; Assess -> MajorSpill;

MinorSpill -> Alert [label="Yes"]; Alert -> PPE; PPE -> Contain; Contain -> Absorb; Absorb -> Collect; Collect -> Decontaminate; Decontaminate -> Dispose;

MajorSpill -> Evacuate [label="Yes"]; Evacuate -> Alarm; Alarm -> Isolate; Isolate -> Await; } Caption: Chemical Spill Response Decision Tree.

Minor Spill Cleanup Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[16]

  • Secure the Area: If necessary, restrict access to the spill area.[16]

  • Personal Protection: Don the appropriate PPE, including double gloves, chemical splash goggles, and a lab coat.[17]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[18]

  • Absorption: Apply the absorbent material over the spill, working from the outside in to prevent spreading.[18]

  • Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled, and sealable container for hazardous waste.[18]

  • Decontamination: Clean the spill area with a suitable detergent and water solution.[19]

  • Waste Disposal: Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous waste.

For major spills , immediately evacuate the area, alert emergency services, and do not attempt to clean up the spill yourself.[16]

Waste Disposal

Chemical waste disposal must comply with all local, state, and federal regulations.[8]

  • Waste Characterization: 1-(Hydroxymethyl)pyrrolidin-2-one and materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect waste in a compatible, properly labeled, and sealed container.[10] Do not mix with incompatible waste streams.

  • Disposal Route: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[15] Evaporation in a fume hood is not an acceptable method of disposal.

Conclusion

1-(Hydroxymethyl)pyrrolidin-2-one is a valuable chemical intermediate that can be used safely with a proper understanding of its potential hazards and the implementation of robust safety protocols. The principles of exposure minimization through engineering controls, diligent use of personal protective equipment, and adherence to established handling and emergency procedures are paramount. By integrating the information and protocols outlined in this guide into standard laboratory practice, researchers can mitigate risks and ensure a safe working environment.

References

  • Ataman Kimya. 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Lab Alley. (2025, January 9). SAFETY DATA SHEET - N-Methyl-2-Pyrrolidone. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • PubChem. N-methyl-2-pyrrolidone. Retrieved from [Link]

  • JMN Specialties, Inc. Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)). Retrieved from [Link]

  • PubChem. 5-(Hydroxymethyl)pyrrolidin-2-one. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • PubChem. CID 160765293. Retrieved from [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

  • University of Florida Emergency Management. Chemical Spills. Retrieved from [Link]

  • University of Manitoba. Chemical Spill Response Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 26). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Retrieved from [Link]

  • Australian Government Department of Health. (2013, November 22). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. Retrieved from [Link]

  • Matrix Fine Chemicals. 1-(HYDROXYMETHYL)PYRROLIDIN-2-ONE | CAS 15438-71-8. Retrieved from [Link]

Sources

"1-(Hydroxymethyl)pyrrolidin-2-one" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Hydroxymethyl)pyrrolidin-2-one (CAS 15438-71-8), also known as


-Methylolpyrrolidone, is a hemiaminal derivative of 2-pyrrolidone. Its utility in drug development and polymer chemistry is defined by its reactivity as a formaldehyde donor. However, this same reactivity dictates its instability. Unlike robust amides, this compound exists in a dynamic equilibrium with its dissociation products: 2-pyrrolidone and formaldehyde.

This guide details the physicochemical mechanisms governing its degradation, establishes a rigorous cold-chain storage protocol, and defines the analytical boundaries for validating its purity. Crucially, standard Gas Chromatography (GC) methods are unsuitable for this compound due to thermal decomposition artifacts.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name 1-(Hydroxymethyl)pyrrolidin-2-one
Synonyms

-Methylolpyrrolidone;

-Hydroxymethyl-2-pyrrolidone
CAS Number 15438-71-8
Molecular Formula

Molecular Weight 115.13 g/mol
Functional Class Cyclic Hemiaminal (

-substituted lactam)
Physical State Viscous liquid or low-melting solid (dependent on purity/moisture)

Stability Mechanism: The Hemiaminal Equilibrium

The stability of 1-(Hydroxymethyl)pyrrolidin-2-one is not static; it is governed by a reversible hydrolysis reaction. Under thermodynamic stress (heat, moisture, or pH extremes), the compound reverts to its precursors.

The Decomposition Pathway

The


-hydroxymethyl group is a "masked" form of formaldehyde. The bond between the nitrogen and the hydroxymethyl carbon is labile. In the presence of water or heat, the compound undergoes retro-formylation.

Key Insight: This reaction is acid-catalyzed.[1] The formation of trace formic acid (from formaldehyde oxidation) can create an autocatalytic decomposition loop, rapidly accelerating degradation.

DecompositionEquilibrium cluster_conditions Critical Instability Factors Compound 1-(Hydroxymethyl) pyrrolidin-2-one Intermediate Transition State (Protonated Hemiaminal) Compound->Intermediate + Heat / H+ / H2O Products 2-Pyrrolidone + Formaldehyde (HCHO) Intermediate->Products Dissociation Products->Compound Condensation (Requires Dehydration) Acidic pH (< 5.0) Acidic pH (< 5.0) Temperatures > 25°C Temperatures > 25°C Moisture Ingress Moisture Ingress

Figure 1: The retro-formylation equilibrium. Note that the reaction is driven to the right by entropy (heat) and dilution (water).

Quantitative Stability Factors
  • pH Sensitivity: Maximum stability is typically found near neutral pH (6.5–7.5). Below pH 5.0, protonation of the hydroxyl oxygen accelerates the leaving of water (or formaldehyde), driving decomposition [1].

  • Thermal Lability: At temperatures above 40°C, the equilibrium constant (

    
    ) shifts significantly toward dissociation.
    
  • Dilution Effect: In dilute aqueous solutions, the equilibrium favors the free amine and formaldehyde. The compound is most stable in its neat (undiluted) form.

Storage & Handling Protocols

To maintain integrity, the storage strategy must suppress the equilibrium shift toward formaldehyde.

The "Cold & Dry" Mandate
  • Temperature: Store at 2°C to 8°C (Refrigerated). Freezing is generally not required unless specified by the certificate of analysis, but refrigeration is non-negotiable to kinetically inhibit dissociation.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen). Oxygen promotes the oxidation of liberated formaldehyde into formic acid. As noted in Section 2.1, formic acid catalyzes further decomposition.

  • Container: Amber glass or opaque plastic to prevent photo-initiated oxidation. Caps must be Teflon-lined to ensure a hermetic seal against moisture.

Handling Workflow (Self-Validating)

Scientific integrity requires that the handling process does not induce the very degradation you are trying to avoid.

HandlingWorkflow Start Remove from Refrigerator (4°C) Equilibrate Equilibrate to Room Temp (Closed Container, 30 mins) Start->Equilibrate Prevents Condensation CheckSeal Inspect Seal Integrity Equilibrate->CheckSeal Open Open under Fume Hood CheckSeal->Open Aliquot Aliquot Required Amount (Avoid returning excess) Open->Aliquot Purge Purge Headspace with N2 or Ar Aliquot->Purge Displaces O2/Moisture Reseal Reseal Tightly & Parafilm Purge->Reseal Return Return to Refrigerator Reseal->Return

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic/labile hemiaminals. The equilibration step is critical to prevent water condensation inside the cold bottle.

Analytical Monitoring & Validation

Common analytical errors occur when researchers treat this compound like a stable amide.

The GC Trap (Don't Do It)

Do NOT use Gas Chromatography (GC). The injection port temperatures of GC (typically 200°C+) will thermally crack 1-(Hydroxymethyl)pyrrolidin-2-one into 2-pyrrolidone and formaldehyde inside the instrument. The resulting chromatogram will show two peaks (the degradation products) rather than the parent compound, leading to a false conclusion of 0% purity [2].

Recommended Method: HPLC-UV or LC-MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water/Acetonitrile gradient (buffered to pH 7.0 to prevent on-column hydrolysis).

  • Detection: UV at 210 nm (Amide absorption). Note that the hydroxymethyl group is not a strong chromophore; Refractive Index (RI) detection may be required for high concentrations.

  • Sample Prep: Dissolve in neutral, anhydrous acetonitrile immediately before injection. Avoid aqueous diluents if possible.

Validating Free Formaldehyde

To quantify the extent of degradation, measure the "Free Formaldehyde" content using a derivatization method.

  • Reagent: 2,4-Dinitrophenylhydrazine (DNPH).

  • Mechanism: DNPH reacts selectively with the carbonyl of free formaldehyde to form a hydrazone, which is UV-active (360 nm) and stable.

  • Limit: High-quality material should have <0.5% free formaldehyde.

Safety Implications

Because this compound is a formaldehyde donor, it must be handled with the same precautions as formalin.

  • GHS Classification: Skin Irritant (H315), Serious Eye Damage (H318), Suspected Carcinogen (due to formaldehyde release).

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

References

  • NIST Chemistry WebBook. "Formaldehyde and Hemiaminal Equilibrium Data." National Institute of Standards and Technology. [Link]

  • Chromatography Today. "HPLC vs GC: A Beginner's Guide to Thermal Stability." [Link]

  • PubChem Compound Summary. "1-(Hydroxymethyl)pyrrolidin-2-one (CID 160765293)." National Center for Biotechnology Information. [Link]

  • Golden, R., & Valentini, M. (2014).[2] "Formaldehyde and methylene glycol equivalence: critical assessment of chemical and toxicological aspects." Regulatory Toxicology and Pharmacology. [Link]

Sources

"1-(Hydroxymethyl)pyrrolidin-2-one" potential biological activities

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activities of 1-(Hydroxymethyl)pyrrolidin-2-one

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolidinone nucleus is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a detailed exploration of 1-(Hydroxymethyl)pyrrolidin-2-one, a specific derivative of this versatile template. While direct, extensive research on this exact molecule is nascent, this paper synthesizes preclinical data from closely related analogues and the broader pyrrolidinone class to forecast its potential pharmacological activities. We will delve into its neuroprotective, nootropic, anticonvulsant, and anti-inflammatory properties, grounding the discussion in mechanistic insights and providing robust experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this promising chemical entity.

Introduction: The Pyrrolidinone Core and 1-(Hydroxymethyl)pyrrolidin-2-one

The five-membered nitrogen heterocycle, pyrrolidin-2-one (also known as γ-lactam), is a structural motif present in numerous pharmaceuticals, including the well-known nootropic agent Piracetam.[3][4] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of pharmacophore space, a critical feature for effective drug-receptor interactions.[1]

1-(Hydroxymethyl)pyrrolidin-2-one (CAS No. not broadly assigned, see PubChem CID 84911 for the core structure) is a derivative featuring a hydroxymethyl group attached to the nitrogen atom of the pyrrolidinone ring.[5] This functionalization introduces a primary alcohol group, which can significantly alter the molecule's polarity, solubility, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profile. Its synthesis can be approached through various organic chemistry routes, often starting from pyroglutamic acid or related precursors.[6][7] The presence of this hydroxymethyl group offers a site for further chemical modification, making it an attractive building block for creating libraries of novel compounds.

Compound Identifier Details
Chemical Name 1-(Hydroxymethyl)pyrrolidin-2-one
Molecular Formula C₅H₉NO₂
PubChem CID 84911[5]
Molecular Weight 115.13 g/mol [6]
Core Structure Pyrrolidin-2-one (γ-lactam)

Potential Biological Activities and Mechanistic Insights

The therapeutic potential of 1-(Hydroxymethyl)pyrrolidin-2-one can be extrapolated from studies on its structural relatives. The following sections explore the most promising areas of activity.

Neuroprotective and Nootropic Effects

The pyrrolidinone scaffold is strongly associated with cognitive enhancement and neuroprotection. Piracetam, a cyclic derivative of GABA, is known to modulate neurotransmission, particularly in cholinergic and glutamatergic systems, and improve neuroplasticity.[3][4] Derivatives of pyrrolidin-2-one have demonstrated significant potential in preclinical models of cognitive impairment.

A key study on novel pyrrolidin-2-one derivatives showed profound neuroprotective effects in a scopolamine-induced mouse model of amnesia.[8] Scopolamine is a muscarinic receptor antagonist that induces cognitive deficits, mimicking aspects of Alzheimer's disease. The tested compounds were able to reverse these deficits, as measured by performance in the Morris water maze. The underlying mechanisms were identified as a reduction in oxidative stress and inhibition of acetylcholinesterase (AChE).[8]

Causality and Mechanism:

  • Cholinergic System Modulation: By inhibiting AChE, the enzyme that degrades the neurotransmitter acetylcholine, these compounds increase acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for learning and memory.[8]

  • Antioxidant Activity: The compounds were shown to decrease lipid peroxidation (LPO) and increase levels of endogenous antioxidants like reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CA).[8] Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.

  • NMDA Receptor Modulation: The related compound HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) exhibits neuroprotective action through its (R)-enantiomer, which acts as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[9] This prevents excitotoxicity, a process of nerve cell damage caused by excessive stimulation by neurotransmitters like glutamate.

G cluster_0 Pyrrolidinone Core cluster_1 Mechanisms of Action cluster_2 Biological Outcomes P 1-(Hydroxymethyl)pyrrolidin-2-one & Derivatives AChE Acetylcholinesterase (AChE) Inhibition P->AChE NMDAR NMDA Receptor Antagonism P->NMDAR Antioxidant ↑ SOD, GSH, Catalase ↓ Lipid Peroxidation P->Antioxidant Nootropic Cognitive Enhancement (↑ Learning & Memory) AChE->Nootropic Neuroprotection Neuroprotection (↓ Neuronal Damage) NMDAR->Neuroprotection Antioxidant->Neuroprotection Neuroprotection->Nootropic

Potential Neuroprotective & Nootropic Mechanisms.
Anticonvulsant Activity

The pyrrolidinone scaffold is also integral to the development of anticonvulsant drugs.[1] Preclinical studies on various derivatives have shown robust antiseizure activity.

Recent research on hybrid pyrrolidin-2-one compounds demonstrated potent efficacy in the maximal electroshock (MES) and 6 Hz seizure models in mice, two standard tests for screening anticonvulsant drugs.[10] The mechanism for these compounds is believed to be complex, potentially involving the inhibition of voltage-gated sodium and calcium channels.[10] Furthermore, the (S)-enantiomer of HA-966, while ineffective for neuroprotection, showed significant anticonvulsant effects, suggesting a distinct, non-NMDA-related mechanism.[9]

Causality and Mechanism: The primary mechanism for many anticonvulsants is the modulation of ion channels to reduce excessive neuronal firing. By blocking sodium or calcium channels, pyrrolidinone derivatives can stabilize neuronal membranes and prevent the rapid, synchronized firing that characterizes a seizure.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a wide range of pathologies, from neurodegeneration to cardiovascular disease. Pyrrolidinone derivatives have shown promise in mitigating these processes.

In one study, newly synthesized 2-pyrrolidinone compounds exhibited significant anti-inflammatory and antioxidant activities.[3] Certain derivatives were potent inhibitors of lipoxygenase (LOX), an enzyme involved in the inflammatory pathway, with in vivo efficacy in a rat paw edema model that was comparable to the standard NSAID, indomethacin.[3] Other studies on related pyrrole compounds have confirmed their ability to protect neuronal cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA).[11]

Experimental Protocols for Validation

To rigorously assess the potential of 1-(Hydroxymethyl)pyrrolidin-2-one, standardized and validated experimental models are essential. The following protocols are based on methodologies reported in peer-reviewed literature.

Protocol 1: In Vivo Neuroprotection and Cognitive Enhancement Assay

This protocol is adapted from the methodology used to evaluate pyrrolidin-2-one derivatives in a scopolamine-induced amnesia model.[8]

Objective: To assess the ability of 1-(Hydroxymethyl)pyrrolidin-2-one to reverse cognitive deficits and mitigate biochemical markers of neuronal stress.

Workflow:

G A 1. Animal Acclimatization (Swiss albino mice, 7-10 days) B 2. Group Allocation (n=6-8 per group: Control, Scopolamine, Test Compound + Scopolamine, Standard Drug) A->B C 3. Drug Administration (Oral gavage of Test Compound/Vehicle for 7-14 days) B->C D 4. Induction of Amnesia (Scopolamine 1 mg/kg, i.p.) 60 min after final drug dose C->D E 5. Behavioral Testing (Morris Water Maze) 30 min post-scopolamine D->E F 6. Euthanasia & Brain Homogenization E->F G 7. Biochemical Analysis (AChE, SOD, Catalase, GSH, LPO assays) F->G

Workflow for In Vivo Neuroprotection Assay.

Step-by-Step Methodology:

  • Animal Model: Use male Swiss albino mice (20-25g). Acclimatize for at least one week with a 12h light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Ethics Committee.

  • Grouping and Dosing:

    • Group I (Control): Vehicle (e.g., 0.9% saline) orally.

    • Group II (Negative Control): Scopolamine (1 mg/kg, i.p.) after vehicle administration.

    • Group III (Test Compound): 1-(Hydroxymethyl)pyrrolidin-2-one at various doses (e.g., 10, 20, 40 mg/kg, p.o.) for the specified duration.

    • Group IV (Positive Control): Donepezil (or similar standard nootropic) at an effective dose.

  • Induction of Amnesia: On the final day of treatment, administer the test compound/vehicle. After 60 minutes, administer scopolamine (1 mg/kg, i.p.) to all groups except the control.

  • Behavioral Assessment (Morris Water Maze): 30 minutes after scopolamine injection, begin the test.

    • Acquisition Trials: Train mice to find a hidden platform in a circular pool of opaque water for 4 consecutive days. Record the time taken to find the platform (escape latency).

    • Probe Trial: On the 5th day, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Biochemical Estimations:

    • Immediately following the final behavioral test, euthanize the animals by cervical dislocation.

    • Isolate the brains and prepare a 10% (w/v) homogenate in cold phosphate-buffered saline (pH 7.4).

    • Centrifuge the homogenate and use the supernatant for the following assays using standardized commercial kits or established spectrophotometric methods:

      • Acetylcholinesterase (AChE) Activity: Based on Ellman's method.

      • Lipid Peroxidation (LPO): Measure malondialdehyde (MDA) levels.

      • Reduced Glutathione (GSH): Measure non-protein sulfhydryl groups.

      • Superoxide Dismutase (SOD) & Catalase (CA): Measure enzymatic activity.

Protocol 2: In Vitro Neuroprotection Against Oxidative Stress

This protocol is based on the H₂O₂-induced oxidative stress model in a human neuroblastoma cell line (SH-SY5Y).[11]

Objective: To determine the direct protective effect of 1-(Hydroxymethyl)pyrrolidin-2-one on neuronal cells exposed to an oxidative insult.

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Plating: Seed cells into 96-well plates at a density of 1x10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of 1-(Hydroxymethyl)pyrrolidin-2-one in DMSO and dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in cell culture medium.

    • Pre-treat the cells with the compound or vehicle (medium with 0.1% DMSO) for 2-4 hours.

  • Induction of Oxidative Stress:

    • After pre-treatment, add hydrogen peroxide (H₂O₂) to the wells to a final concentration of 100-200 µM (this concentration should be optimized to induce ~50% cell death). Do not add H₂O₂ to control wells.

    • Incubate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Summary and Future Directions

While 1-(Hydroxymethyl)pyrrolidin-2-one itself is not extensively characterized in the literature, the wealth of data on the broader pyrrolidinone class provides a strong, scientifically-grounded rationale for its investigation.

Summary of Potential Activities:

Biological ActivityPreclinical Evidence from AnaloguesPotential Mechanism of Action
Nootropic / Cognitive Enhancement Reversal of scopolamine-induced amnesia[8]AChE inhibition, modulation of glutamatergic systems[3][8]
Neuroprotection Attenuation of NMDA-induced brain injury[9], protection against oxidative stress[11]NMDA receptor antagonism, potent antioxidant effects[9][11]
Anticonvulsant Efficacy in MES and 6 Hz seizure models[10]Inhibition of voltage-gated sodium and calcium channels[10]
Anti-inflammatory Inhibition of rat paw edema[3]Lipoxygenase (LOX) enzyme inhibition[3]

Future research should focus on:

  • Direct Evaluation: Performing the protocols outlined above with 1-(Hydroxymethyl)pyrrolidin-2-one to confirm these predicted activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity for a specific biological target.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-likeness.

  • Safety and Toxicology: Conducting in vitro and in vivo studies to establish a preliminary safety profile.

References

  • Singh, L., et al. (1991). Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo. Neuroscience Letters. (URL: [Link])

  • 2-Pyrrolidinone, 1-(hydroxymethyl)-. PubChem, National Institutes of Health. (URL: [Link])

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. (URL: [Link])

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. (URL: [Link])

  • Jouyban, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences. (URL: [Link])

  • N-methyl-2-pyrrolidone. PubChem, National Institutes of Health. (URL: [Link])

  • Pant, S., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology Biochemistry and Behavior. (URL: [Link])

  • Bhide, R. S., et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][5][6][9]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry. (URL: [Link])

  • Uddin, M. S., et al. (2020). Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic. Evidence-Based Complementary and Alternative Medicine. (URL: [Link])

  • Jakubiec, M., et al. (2023). Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. Biomedicine & Pharmacotherapy. (URL: [Link])

  • Lun'shina, E. V., et al. (2003). [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone]. Eksperimental'naia i klinicheskaia farmakologiia. (URL: [Link])

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. (URL: [Link])

  • Hrinakova, Z., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants. (URL: [Link])

  • Ivanova, O., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. (URL: [Link])

Sources

Methodological & Application

"1-(Hydroxymethyl)pyrrolidin-2-one" in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Hydroxymethyl)pyrrolidin-2-one in Asymmetric Synthesis

Part 1: Executive Analysis & Structural Disambiguation

1.1 The Nomenclature Divergence In high-precision asymmetric synthesis, the term "Hydroxymethylpyrrolidinone" refers to two distinct structural isomers with vastly different applications. It is critical to distinguish between them to select the correct protocol:

  • Isomer A: 1-(Hydroxymethyl)pyrrolidin-2-one (

    
    -HMP) 
    
    • Structure: Achiral.[1] The hydroxymethyl group is attached to the nitrogen (

      
      -CH
      
      
      
      OH).
    • Role: Pro-electrophile. It serves as a precursor to reactive

      
      -acyliminium ions. Chirality must be induced externally via chiral catalysts (e.g., chiral Brønsted acids).
      
  • Isomer B: (S)-5-(Hydroxymethyl)pyrrolidin-2-one (Pyroglutaminol)

    • Structure: Chiral (derived from L-Glutamic acid). The hydroxymethyl group is at the C5 position.

    • Role: Chiral Auxiliary/Scaffold. It acts as a "chiral pool" building block, utilizing Seebach’s "Self-Regeneration of Stereocenters" (SRS) principle to transfer chirality to new bonds.[1]

This guide covers protocols for BOTH isomers , prioritizing the catalytic functionalization of the


-isomer (literal request) and the scaffold utilization of the 5-isomer (industry standard).

Part 2: Path A - Catalytic Asymmetric Functionalization of 1-(Hydroxymethyl)pyrrolidin-2-one

2.1 Core Concept: The Chiral Ion-Pair Mechanism The 1-(hydroxymethyl) derivative is achiral. To generate enantiomerically enriched products, we utilize Asymmetric Counteranion-Directed Catalysis (ACDC) .

  • Activation: The hydroxyl group is protonated or activated by a Lewis acid, eliminating water to form a cationic

    
    -acyliminium ion.
    
  • Induction: A chiral catalyst (typically a BINOL-derived Chiral Phosphoric Acid, CPA) forms a tight ion pair with the iminium cation.

  • Addition: The catalyst blocks one face of the planar iminium ion, forcing the nucleophile to attack from the opposite face.

2.2 Protocol: Enantioselective Amidoalkylation of Indoles Objective: Synthesis of chiral tryptamine derivatives using 1-(hydroxymethyl)pyrrolidin-2-one as the electrophile.

Materials:

  • Substrate: 1-(Hydroxymethyl)pyrrolidin-2-one (Freshly prepared or commercial grade >98%).

  • Nucleophile: Indole (1.2 equiv).

  • Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%).

  • Solvent: Toluene (anhydrous).

  • Desiccant: 5Å Molecular Sieves (activated).

Step-by-Step Methodology:

  • Pre-activation: Flame-dry a 10 mL Schlenk tube under argon. Add 5Å molecular sieves (100 mg) to scavenge water generated during iminium formation.

  • Charge: Add 1-(Hydroxymethyl)pyrrolidin-2-one (0.5 mmol, 57.5 mg) and (R)-TRIP catalyst (0.025 mmol, 19 mg) to the tube.

  • Solvation: Add anhydrous Toluene (2.0 mL). Stir at room temperature for 10 minutes to allow catalyst-substrate association.

  • Nucleophile Addition: Add Indole (0.6 mmol, 70 mg) in one portion.

  • Reaction: Stir at -20°C (cryostat controlled) for 24 hours. The low temperature enhances the rigidity of the chiral ion pair, improving enantioselectivity (ee).

  • Quench: Filter through a pad of Celite to remove sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Critical Control Point: The 1-(hydroxymethyl) starting material is in equilibrium with pyrrolidinone and formaldehyde. If the reaction stalls, confirm the integrity of the starting material via


H NMR (distinct signal at 

4.7-4.9 ppm for

-CH

-O).

Part 3: Path B - (S)-5-(Hydroxymethyl)pyrrolidin-2-one as a Chiral Scaffold

3.1 Core Concept: Self-Regeneration of Stereocenters (SRS) This is the dominant application in drug development. By condensing (S)-5-(hydroxymethyl)pyrrolidin-2-one with an aldehyde, a bicyclic


-acetal is formed. This "locks" the conformation and allows the generation of a rigid enolate. The original stereocenter directs the incoming electrophile to the opposite face, creating a quaternary center with high diastereoselectivity.

3.2 Protocol: Synthesis of


-Quaternary Proline Analogues 
Objective: Stereoselective alkylation of the pyrrolidine ring.

Materials:

  • Scaffold: (S)-5-(Hydroxymethyl)pyrrolidin-2-one (derived from L-Pyroglutamic acid).

  • Reagent: Pivalaldehyde (for acetal formation).

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF.

  • Electrophile: Benzyl bromide.

Step-by-Step Methodology:

Phase 1: Formation of the Bicyclic Aminal (The "Seebach Template")

  • Reflux (S)-5-(hydroxymethyl)pyrrolidin-2-one (10 mmol) with pivalaldehyde (12 mmol) and catalytic

    
    -TsOH in pentane using a Dean-Stark trap.
    
  • The product precipitates or crystallizes upon cooling. Recrystallize to obtain the single diastereomer (cis-fused bicyclic system).

    • Why: The bulky tert-butyl group from pivalaldehyde forces the bicycle into a specific puckered conformation, essential for shielding.

Phase 2: Stereoselective Enolate Alkylation

  • Deprotonation: Dissolve the bicyclic aminal (1.0 equiv) in dry THF at -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30 minutes.

    • Mechanistic Note: The lithium enolate is planar. The bulky tert-butyl group and the rigid bicyclic framework block the "top" face.

  • Alkylation: Add Benzyl bromide (1.2 equiv) slowly via syringe pump.

  • Warm-up: Allow the reaction to warm to -40°C over 2 hours.

  • Quench: Add saturated NH

    
    Cl solution. Extract with Et
    
    
    
    O.

Phase 3: Hydrolysis (Releasing the Product)

  • Dissolve the alkylated intermediate in Ethanol/Water (1:1).

  • Add acidic ion-exchange resin (Amberlyst 15) and heat to reflux for 4 hours.

  • This removes the pivalaldehyde tether, yielding the

    
    -alkylated (S)-5-(hydroxymethyl)pyrrolidin-2-one or, upon oxidation, the quaternary proline derivative.
    

Part 4: Visualization & Data

4.1 Comparative Pathway Diagram The following diagram illustrates the divergence between the catalytic route (using the achiral N-isomer) and the chiral pool route (using the C5-isomer).

G cluster_0 Path A: Catalytic Asymmetric (N-Substituted) cluster_1 Path B: Chiral Pool Scaffold (C5-Substituted) NHMP 1-(Hydroxymethyl) pyrrolidin-2-one (Achiral) Iminium N-Acyliminium Cation NHMP->Iminium - H2O IonPair Chiral Ion Pair (Cation + Catalyst*) Iminium->IonPair + Chiral Catalyst (TRIP) ProdA Enantioenriched N-Functionalized Pyrrolidone IonPair->ProdA + Nucleophile (Indole) Glu L-Glutamic Acid HMP5 (S)-5-(Hydroxymethyl) pyrrolidin-2-one (Chiral) Glu->HMP5 Reduction Aminal Bicyclic Aminal (Rigid Template) HMP5->Aminal + Pivalaldehyde (Cyclization) Enolate Shielded Enolate Aminal->Enolate LiHMDS ProdB Quaternary Proline Analog Enolate->ProdB 1. R-X (Alkylation) 2. Hydrolysis

Figure 1: Strategic divergence in pyrrolidinone functionalization. Path A relies on external chiral catalysis for N-functionalization. Path B utilizes the internal stereocenter for C-alkylation via Seebach's SRS principle.

4.2 Performance Metrics (Typical Values)

ParameterPath A: Catalytic (N-HMP)Path B: Scaffold (5-HMP)
Source of Chirality External Catalyst (e.g., TRIP)Internal (L-Glutamic Acid)
Reaction Type Intermolecular AmidoalkylationIntramolecular Shielding / Alkylation
Typical Yield 65 - 85%70 - 90%
Stereoselectivity 85 - 96% ee>98:2 dr (Diastereomeric Ratio)
Primary Utility Creating chiral linkers on NitrogenCreating quaternary Carbon centers
Scale-up Potential Moderate (Catalyst cost)High (Cheap starting materials)

Part 5: References

  • Seebach, D., et al. (1996).[2] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

  • Rowland, G. B., et al. (2005). Brønsted Acid-Catalyzed Imine Amidation. Journal of the American Chemical Society.[2][3] Link

  • Raheem, I. T., et al. (2004). Enantioselective Pictet-Spengler Reaction Catalyzed by Chiral Phosphoric Acids. Journal of the American Chemical Society.[2][3] Link

  • Sigma-Aldrich. (S)-5-(Hydroxymethyl)-2-pyrrolidinone Product Specification. Link

Sources

Technical Guide: 1-(Hydroxymethyl)pyrrolidin-2-one in Brønsted Acid Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Electrophile

1-(Hydroxymethyl)pyrrolidin-2-one (also known as


-Methylolpyrrolidone or NMP-OH) is a versatile hemiaminal reagent widely utilized in organocatalysis for the construction of nitrogen-containing pharmacophores. While often overlooked as a simple solvent derivative, NMP-OH serves as a potent, atom-economical precursor to the cyclic 

-acyliminium ion
—a highly reactive electrophilic species.

In the context of organocatalysis , NMP-OH is not the catalyst itself but the substrate of choice for Brønsted acid-catalyzed amidoalkylation (Tscherniac-Einhorn reaction). This transformation allows for the rapid, metal-free introduction of the pyrrolidin-2-one core (a key motif in "racetam" nootropics and bioactive alkaloids) onto electron-rich aromatics and active methylene compounds.

Key Chemical Profile
PropertySpecification
CAS Number 15438-71-8
Molecular Formula

Molecular Weight 115.13 g/mol
Reactive Moiety

-Hemiaminal (

-

-

)
Activation Mode Brønsted Acid Organocatalysis (via dehydration)
Key Intermediate Cyclic

-Acyliminium Ion

Mechanistic Insight: Brønsted Acid Activation

The utility of NMP-OH in organocatalysis relies on the in situ generation of a reactive electrophile. Unlike standard alkyl halides which require harsh conditions or metal catalysis, NMP-OH is activated by simple organic acids (organocatalysts) such as


-Toluenesulfonic acid (PTSA), Trifluoroacetic acid (TFA), or chiral phosphoric acids.
The Pathway[2][3][4][5][6]
  • Protonation: The organocatalyst protonates the hydroxyl group of the hemiaminal.

  • Dehydration: Water is eliminated, driven by the lone pair on the nitrogen, generating the resonance-stabilized

    
    -acyliminium ion .
    
  • C-C Bond Formation: The nucleophile (Arene, Enol, or Heterocycle) attacks the highly electrophilic methylene carbon.

  • Regeneration: The catalyst is released upon deprotonation of the Wheland intermediate (in aromatic substitution) or the nucleophile.

Visualization: Activation & Catalytic Cycle

G Substrate 1-(Hydroxymethyl) pyrrolidin-2-one Complex Protonated Hemiaminal Substrate->Complex + Catalyst Catalyst Brønsted Acid Catalyst (H-X) Iminium N-Acyliminium Ion (Active) Complex->Iminium - H2O Product Functionalized Pyrrolidinone Iminium->Product + Nucleophile - Catalyst Nucleophile Nucleophile (Ar-H / Enol) Product->Catalyst Regeneration Water H2O

Figure 1: The catalytic cycle of NMP-OH activation via Brønsted acid organocatalysis. The elimination of water generates the potent electrophile.

Application Protocols

Protocol A: Organocatalytic Friedel-Crafts Amidoalkylation

Objective: Synthesis of


-(Arylmethyl)pyrrolidin-2-ones.
Mechanism:  Acid-catalyzed Electrophilic Aromatic Substitution (

). Scope: Electron-rich aromatics (Indoles, Phenols, Anisoles).
Materials
  • Reagent: 1-(Hydroxymethyl)pyrrolidin-2-one (1.0 equiv)

  • Substrate: Indole (or derivative) (1.0 – 1.2 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (PTSA·H
    
    
    
    O) (5–10 mol%) OR Chiral Phosphoric Acid (for complex substrates)
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Drying Agent: Molecular Sieves (4Å) (Optional but recommended to drive equilibrium)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Indole (1.2 mmol) in anhydrous DCM (5.0 mL).

  • Reagent Addition: Add 1-(Hydroxymethyl)pyrrolidin-2-one (1.0 mmol) to the solution.

  • Catalyst Injection: Add the organocatalyst PTSA (0.05 mmol, 5 mol%) in one portion.

    • Note: If using a chiral phosphoric acid for a pro-chiral nucleophile, cool the reaction to -78°C before catalyst addition to maximize enantioselectivity.

  • Reaction: Stir the mixture at room temperature (25°C). Monitor via TLC (EtOAc/Hexane 1:1). The spot for NMP-OH (

    
    ) should disappear, and a new less polar spot should appear.
    
    • Time: Typically 1–4 hours.

  • Quench: Quench the reaction with saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, gradient 0

    
     5% MeOH in DCM).
    

Expected Yield: 85–95% Product: 1-((1H-indol-3-yl)methyl)pyrrolidin-2-one.

Protocol B: Condensation with Active Methylenes (1,3-Dicarbonyls)

Objective: Synthesis of


-substituted 

-dicarbonyls containing the pyrrolidinone moiety. Relevance: Precursors for complex alkaloids.
Materials
  • Reagent: 1-(Hydroxymethyl)pyrrolidin-2-one (1.0 equiv)

  • Substrate: Dimethyl malonate or Ethyl acetoacetate (1.2 equiv)

  • Catalyst: Trifluoroacetic acid (TFA) (10 mol%)

  • Solvent: Toluene (PhMe)

Step-by-Step Methodology
  • Setup: Charge a reaction vial with Dimethyl malonate (1.2 mmol) and 1-(Hydroxymethyl)pyrrolidin-2-one (1.0 mmol) in Toluene (3.0 mL).

  • Catalysis: Add TFA (0.1 mmol).

  • Reflux: Heat the mixture to 80°C. The elevated temperature assists in the elimination of water and the formation of the C-C bond at the active methylene position.

  • Monitoring: Monitor by LC-MS for the formation of the alkylated product (

    
     peak).
    
  • Isolation: Evaporate solvent and TFA. The residue can often be recrystallized or purified via chromatography.

Critical Analysis & Troubleshooting

To ensure reproducibility and scientific rigor (E-E-A-T), consider the following variables:

VariableImpact on ReactionOptimization Strategy
Water Content The reaction is a dehydration equilibrium. Excess water inhibits iminium formation.Use anhydrous solvents and 4Å Molecular Sieves to shift equilibrium toward the product.
Acidity (pKa) Weak acids may not fully ionize the hemiaminal; strong acids may decompose sensitive nucleophiles.PTSA (pKa ~ -2.8) is the "Goldilocks" catalyst—strong enough to activate, mild enough for functional group tolerance.
Nucleophile Strength Electron-poor aromatics (e.g., nitrobenzene) will not react.Limit scope to electron-neutral or electron-rich systems (Indoles, Phenols, Thiophenes).
Stoichiometry NMP-OH can self-condense (dimerize) if left too long without nucleophile.Always add the nucleophile before the acid catalyst.

References

  • Zaugg, H. E., & Martin, W. B. (1965). α-Amidoalkylation at Carbon: Recent Advances—Part I. Organic Reactions, 14, 52-269.

  • Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416.

  • Terada, M. (2010). Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations.[1][2] Synthesis, 2010(12), 1929-1982.

  • Rowland, G. B., et al. (2005). Brønsted Acid-Catalyzed Mannich Reactions. Journal of the American Chemical Society, 127(44), 15366–15367.

  • PubChem Compound Summary. (2024). 1-(Hydroxymethyl)pyrrolidin-2-one. National Center for Biotechnology Information.

Sources

Application Notes and Protocols for 1-(Hydroxymethyl)pyrrolidin-2-one in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 1-(Hydroxymethyl)pyrrolidin-2-one, also known as N-Methylol-2-pyrrolidone, is a chemically defined substance, a comprehensive review of scientific literature and regulatory databases reveals a significant lack of information regarding its specific use, function, and safety in cosmetic formulations. Much of the available data pertains to the structurally similar but distinct compound, N-methyl-2-pyrrolidone (NMP), a substance with a history of use as a solvent and penetration enhancer that is now heavily restricted in cosmetics due to safety concerns. This document serves as a detailed guide for researchers, scientists, and drug development professionals to navigate the complexities of the pyrrolidone class of compounds. It aims to prevent the misattribution of data from regulated compounds like NMP to 1-(Hydroxymethyl)pyrrolidin-2-one and to provide a scientifically rigorous framework for the potential evaluation of this compound for cosmetic applications. A critical consideration highlighted within these notes is the potential for 1-(Hydroxymethyl)pyrrolidin-2-one to act as a formaldehyde-releasing preservative, a classification with significant regulatory and safety implications.

Introduction to the Pyrrolidone Class in Cosmetics

Pyrrolidones are a class of five-membered lactam compounds that have found various applications in the pharmaceutical and cosmetic industries. Their utility stems from their solvent properties, ability to enhance the penetration of other active ingredients through the skin, and, in some cases, their direct biological effects. However, the safety and regulatory status of individual pyrrolidone derivatives can vary dramatically, necessitating careful differentiation and specific evaluation of each compound.

In-Depth Profile of 1-(Hydroxymethyl)pyrrolidin-2-one

Chemical and Physical Properties
PropertyValue
Chemical Name 1-(Hydroxymethyl)pyrrolidin-2-one
Synonyms N-Methylol-2-pyrrolidone, N-Methylolpyrrolidone
CAS Number 15438-71-8
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Appearance White to off-white crystalline powder
Melting Point 83 - 85 °C
Boiling Point 147 - 149 °C / 0.06 mmHg
Solubility Soluble in water and polar organic solvents
Synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one

1-(Hydroxymethyl)pyrrolidin-2-one is typically synthesized through the reaction of 2-pyrrolidinone with formaldehyde. This reaction is an addition of formaldehyde to the amine group of the lactam.

G cluster_0 Synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one 2-Pyrrolidinone 2-Pyrrolidinone Reaction Reaction 2-Pyrrolidinone->Reaction + Formaldehyde 1-(Hydroxymethyl)pyrrolidin-2-one 1-(Hydroxymethyl)pyrrolidin-2-one Reaction->1-(Hydroxymethyl)pyrrolidin-2-one

Caption: Synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one.

Potential as a Formaldehyde Releaser and Stability Considerations

The N-hydroxymethyl moiety of 1-(Hydroxymethyl)pyrrolidin-2-one suggests that it may act as a formaldehyde-releasing preservative. These compounds function by slowly releasing formaldehyde in the presence of water, thereby inhibiting microbial growth.

Hydrolysis Reaction: The stability of 1-(Hydroxymethyl)pyrrolidin-2-one in aqueous formulations is a critical consideration. It can undergo hydrolysis to release formaldehyde and regenerate 2-pyrrolidinone. The rate of this hydrolysis is influenced by pH, temperature, and the presence of other ingredients in the formulation.

G cluster_0 Hydrolysis of 1-(Hydroxymethyl)pyrrolidin-2-one 1-(Hydroxymethyl)pyrrolidin-2-one 1-(Hydroxymethyl)pyrrolidin-2-one Hydrolysis Hydrolysis 1-(Hydroxymethyl)pyrrolidin-2-one->Hydrolysis + H₂O 2-Pyrrolidinone + Formaldehyde 2-Pyrrolidinone + Formaldehyde Hydrolysis->2-Pyrrolidinone + Formaldehyde

Caption: Hydrolysis of 1-(Hydroxymethyl)pyrrolidin-2-one.

If used in a cosmetic product, the release of formaldehyde would necessitate adherence to specific labeling requirements. For instance, in the European Union, cosmetic products containing formaldehyde or formaldehyde-releasing substances must be labeled with the warning "contains formaldehyde" if the concentration of free formaldehyde exceeds 0.001% (10 ppm)[1].

Crucial Distinction: 1-(Hydroxymethyl)pyrrolidin-2-one vs. N-Methyl-2-Pyrrolidone (NMP)

It is imperative to distinguish 1-(Hydroxymethyl)pyrrolidin-2-one from the well-known solvent N-methyl-2-pyrrolidone (NMP). The similarity in their names can lead to dangerous confusion regarding their chemical properties and, most importantly, their safety profiles.

Feature1-(Hydroxymethyl)pyrrolidin-2-one N-Methyl-2-Pyrrolidone (NMP)
Chemical Structure Contains a hydroxymethyl (-CH₂OH) group attached to the nitrogen atom.Contains a methyl (-CH₃) group attached to the nitrogen atom.
CAS Number 15438-71-8872-50-4
Molecular Formula C₅H₉NO₂C₅H₉NO
Primary Function (Cosmetics) Not well-established; potential formaldehyde-releasing preservative.Solvent, penetration enhancer.
Regulatory Status (EU) Not explicitly regulated, but would be subject to formaldehyde regulations if it acts as a releaser.Prohibited in cosmetic products (classified as a CMR 1B substance).[2][3]
In-Depth Look at N-Methyl-2-Pyrrolidone (NMP) in Cosmetics

NMP has been used as a solvent and surfactant in cosmetic products and can enhance the dermal absorption of other ingredients.[2] However, due to its classification as a substance that is carcinogenic, mutagenic, or toxic for reproduction (CMR category 1B), its use in cosmetic products is prohibited in the European Union under Regulation (EC) No 1223/2009.[2][3] The Scientific Committee on Consumer Safety (SCCS) concluded that the presence of NMP in cosmetic products is not safe for the consumer.[2]

Analytical Protocols

Proposed Method for Quantification of 1-(Hydroxymethyl)pyrrolidin-2-one in a Cream Formulation by HPLC-MS/MS

This protocol is a starting point and would require full validation for accuracy, precision, selectivity, and stability.

Objective: To quantify the concentration of 1-(Hydroxymethyl)pyrrolidin-2-one in a cosmetic cream.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a tandem mass spectrometer (MS/MS) detector.

  • C18 reverse-phase HPLC column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 1-(Hydroxymethyl)pyrrolidin-2-one reference standard

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL centrifuge tube. b. Add 10 mL of methanol and vortex for 2 minutes to disperse the cream. c. Add 20 mL of acetonitrile and vortex for another 5 minutes to precipitate proteins and lipids. d. Centrifuge at 10,000 rpm for 15 minutes. e. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis: a. Mobile Phase A: 0.1% Formic acid in water b. Mobile Phase B: 0.1% Formic acid in acetonitrile c. Gradient Elution: A suitable gradient from high aqueous to high organic mobile phase to elute the analyte. d. MS/MS Detection: Use multiple reaction monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]⁺ of 1-(Hydroxymethyl)pyrrolidin-2-one, and at least two product ions should be monitored for quantification and confirmation.

Protocol for Determination of Free Formaldehyde in a Cosmetic Formulation

Given the potential for 1-(Hydroxymethyl)pyrrolidin-2-one to release formaldehyde, it is crucial to quantify the free formaldehyde content in any formulation containing this ingredient. A widely used method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis.

Objective: To determine the concentration of free formaldehyde in a cosmetic product.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase HPLC column.

Reagents:

  • Acetonitrile (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Phosphoric acid

  • Formaldehyde standard solution

Procedure:

  • Sample Preparation and Derivatization: a. Disperse a known amount of the cosmetic sample in water. b. Add an acidic DNPH solution to the sample. c. Heat the mixture to facilitate the derivatization of formaldehyde to its 2,4-dinitrophenylhydrazone derivative. d. Extract the derivative into an organic solvent (e.g., acetonitrile).

  • HPLC Analysis: a. Inject the extracted sample onto the HPLC system. b. Use a mobile phase of acetonitrile and water to separate the formaldehyde-DNPH derivative. c. Detect the derivative using a UV detector at approximately 360 nm. d. Quantify the formaldehyde concentration by comparing the peak area to a calibration curve prepared with formaldehyde standards.

Framework for Safety and Toxicological Evaluation

Before any consideration for use in cosmetics, 1-(Hydroxymethyl)pyrrolidin-2-one would require a thorough safety evaluation. The following protocols outline a standard approach.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

Objective: To assess the skin irritation potential of the test substance.

Test System: A reconstituted human epidermis model (e.g., EpiDerm™, EPISKIN™).

Procedure:

  • Apply the test substance to the surface of the skin tissue model.

  • Incubate for a defined period.

  • Assess cell viability using the MTT assay, which measures the reduction of MTT into a colored formazan salt by metabolically active cells.

  • A reduction in cell viability below a certain threshold (e.g., 50%) compared to a negative control indicates an irritant potential.[4]

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)

Objective: To assess the potential for eye irritation or serious eye damage.

Test System: Bovine corneas obtained from abattoirs.

Procedure:

  • Mount the corneas in a holder.

  • Apply the test substance to the epithelial surface.

  • After a defined exposure period, measure corneal opacity with an opacitometer and permeability by quantifying the passage of fluorescein dye.

  • These two endpoints are used to calculate an In Vitro Irritancy Score (IVIS) to classify the irritation potential.

In Vitro Mutagenicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Objective: To assess the mutagenic potential of the substance.

Test System: Histidine-dependent strains of Salmonella typhimurium.

Procedure:

  • Expose the bacterial strains to the test substance with and without a metabolic activation system (S9 mix).

  • Plate the bacteria on a medium lacking histidine.

  • A mutagenic substance will cause a reverse mutation, allowing the bacteria to grow and form colonies.

  • A significant increase in the number of revertant colonies compared to a negative control indicates mutagenic potential.[5]

Human Repeat Insult Patch Test (HRIPT)

Objective: To assess the potential for skin sensitization (allergic contact dermatitis) in humans.

Procedure:

  • Induction Phase: Apply a patch containing the test material to the skin of human volunteers for 24-48 hours. This is repeated nine times over a three-week period.[6][7]

  • Rest Phase: A two-week period with no application of the test material.[6][7]

  • Challenge Phase: Apply a patch with the test material to a naive skin site.[6][7]

  • Evaluation: Dermatologically score the skin for any signs of reaction (erythema, edema) at specified time points after patch removal.

Conclusion and Recommendations for Researchers

The current body of scientific and regulatory literature does not support the use of 1-(Hydroxymethyl)pyrrolidin-2-one in cosmetic formulations due to a significant lack of safety, efficacy, and stability data. Researchers and formulators should exercise extreme caution and avoid conflating this compound with the regulated and prohibited substance, N-methyl-2-pyrrolidone (NMP).

Any future consideration of 1-(Hydroxymethyl)pyrrolidin-2-one for cosmetic use must begin with a comprehensive research program that includes:

  • Stability Studies: Thoroughly evaluate its stability in various cosmetic bases and its potential to release formaldehyde under different storage conditions.

  • Analytical Method Development: Develop and validate robust analytical methods for the quantification of the parent compound and potential degradation products (i.e., formaldehyde) in complex cosmetic matrices.

  • Comprehensive Safety Testing: Conduct a full battery of toxicological tests, including skin and eye irritation, skin sensitization, mutagenicity, and phototoxicity, to establish a complete safety profile.

  • Regulatory Review: Engage with regulatory bodies to understand the requirements for the introduction of a new cosmetic ingredient, with particular attention to the implications of it being a potential formaldehyde-releaser.

Without such foundational data, the use of 1-(Hydroxymethyl)pyrrolidin-2-one in products intended for human use would be scientifically unsound and potentially unsafe.

References

  • Determination of Very Low Level of Free Formaldehyde in Liquid Detergents and Cosmetic Products Using Photoluminescence Method. (2016). PubMed Central. Retrieved from [Link]

  • New restriction in cosmetics: Methyl Pyrrolidone. (2018). Obelis Group. Retrieved from [Link]

  • (NMP) and 2-Pyrrolidinone, 1-ethyl- (NEP) Chemical Abstracts Service Regis. Canada.ca. Retrieved from [Link]

  • N-Methylolacrylamide - Some Industrial Chemicals. (1994). NCBI Bookshelf. Retrieved from [Link]

  • Substance Information - ECHA. European Union. Retrieved from [Link]

  • 1-Ethylpyrrolidin-2-one - Substance Information - ECHA. Retrieved from [Link]

  • Nanoemulgels as Advanced Topical Drug Delivery Systems: Mechanistic Insights and Therapeutic Applications in Skin Disorders, Infections, Wound Healing, and Cancer. (2026). MDPI. Retrieved from [Link]

  • HRIPT Or RIPT (Human Repeat Insult Patch Test). CPT Labs. Retrieved from [Link]

  • Safety Assessment of Vinylpyrrolidone Polymers as Used in Cosmetics. (2018). Cosmetic Ingredient Review. Retrieved from [Link]

  • The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. (2017). ResearchGate. Retrieved from [Link]

  • How to comply with REACH Restriction 71, guideline for users of NMP (1-methyl- 2-pyrrolidone). (2019). eusemiconductors.eu. Retrieved from [Link]

  • FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl). (2015). NICNAS. Retrieved from [Link]

  • 2-pyrrolidone - Registration Dossier - ECHA. Retrieved from [Link]

  • Validating and Troubleshooting Ocular In Vitro Toxicology Tests. (2005). PMC - NIH. Retrieved from [Link]

  • In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols. (2000). PubMed. Retrieved from [Link]

  • Human Repeat Insult Patch Test. Eurofins. Retrieved from [Link]

  • Formaldehyde-mediated Hydride Liberation of Alkylamines for Intermolecular Re- actions in HFIP. (2023). ChemRxiv. Retrieved from [Link]

  • Safety Assessment of PCA (2-Pyrrolidone-5-Carboxylic Acid) and Its Salts as Used in Cosmetics. (2014). Cosmetic Ingredient Review. Retrieved from [Link]

  • Human Skin Model Test: In Vitro Skin Irritation. Eurofins Deutschland. Retrieved from [Link]

  • Determination of free formaldehyde in cosmetic products. (2023). Mérieux NutriSciences. Retrieved from [Link]

  • Skin Irritation Test (SIT, OECD 439). IIVS.org. Retrieved from [Link]

  • Analysis of mutagenic components of oxidative hair dyes with the Ames test. (2025). ResearchGate. Retrieved from [Link]

  • Determination of Free Formaldehyde in Cosmetic Preservatives and Surfactants by HPLC With Postcolumn Derivatization. (2010). American Laboratory. Retrieved from [Link]

  • Ocular Irritation Testing. Charles River Laboratories. Retrieved from [Link]

  • 2024 in Review: Summary of CIR Final Safety Assessments. (2025). ZMUni Compliance Centre. Retrieved from [Link]

  • The human repeated insult patch test in the 21st century: A commentary. (2009). CDC. Retrieved from [Link]

  • Mutagenic Potential of 2-((Hydroxyimino)methyl)-1-methylimidazole in the Ames Salmonella/Mammalian Microsome Mutagenicity Test. (1988). DTIC. Retrieved from [Link]

  • Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience. (2018). PMC. Retrieved from [Link]

  • Drug Discovery. Biotoxicity. Retrieved from [Link]

  • Development of an In Vitro Method for Assessing the Potential Irritation of Medical Devices and OTC Products Used in the Oral Cavity. (2022). MDPI. Retrieved from [Link]

  • Analysis of Prohibited and Restricted Ingredients in Cosmetics. (2022). MDPI. Retrieved from [Link]

Sources

"1-(Hydroxymethyl)pyrrolidin-2-one" in the study of protein post-translational modifications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Control of 1-(Hydroxymethyl)pyrrolidin-2-one Adducts in Biotherapeutics

Abstract

In the development of biopharmaceuticals, distinguishing between biologically relevant post-translational modifications (PTMs) and excipient-induced artifacts is critical for critical quality attribute (CQA) assessment. 1-(Hydroxymethyl)pyrrolidin-2-one , also known as N-methylolpyrrolidone, is a reactive impurity often derived from the degradation of the common excipient Povidone (polyvinylpyrrolidone, PVP). This species acts as an alkylating agent via a Mannich-type mechanism, generating stable adducts on nucleophilic amino acid residues (primarily Lysine and the N-terminus). This guide details the mechanism of formation, the specific mass spectrometric signature (+98.06 Da), and a high-resolution LC-MS/MS protocol to differentiate this artifact from isobaric interferences such as non-covalent phosphate adducts.

Part 1: Scientific Background & Mechanism[1][2][3]

The Origin of the Species

1-(Hydroxymethyl)pyrrolidin-2-one is not a naturally occurring metabolite but a "pseudo-PTM" arising from formulation chemistry. It exists in equilibrium with Pyrrolidin-2-one and Formaldehyde .

  • Source: Oxidative degradation of Povidone (PVP) or Polysorbate excipients releases formaldehyde.

  • Reaction: Formaldehyde reacts with residual Pyrrolidin-2-one (a hydrolysis product of PVP monomer) to form 1-(Hydroxymethyl)pyrrolidin-2-one.

  • Reactivity: This species acts as a "masked" formaldehyde donor or a direct alkylating agent.

The Modification Mechanism (Mannich Reaction)

Unlike simple glycation or acetylation, this modification involves a condensation reaction where the hydroxymethyl group facilitates the attachment of the pyrrolidone ring to a protein amine.

Reaction Scheme:



Key Characteristics:

  • Target Residues:

    
    -amino group of Lysine, 
    
    
    
    -amino group of the N-terminus.
  • Stability: The resulting secondary amine is chemically stable, unlike the reversible Schiff bases formed by formaldehyde alone.

  • Mass Shift: The addition of the (2-oxopyrrolidin-1-yl)methyl group (

    
    ) results in a monoisotopic mass increase of +98.0606 Da .
    

Part 2: Visualization of Pathways

The following diagram illustrates the formation of 1-(Hydroxymethyl)pyrrolidin-2-one and its subsequent reaction with protein residues.

PTM_Mechanism cluster_legend Legend PVP Povidone (PVP) Excipient Degradation Oxidative Degradation PVP->Degradation Pyr Pyrrolidin-2-one Degradation->Pyr HCHO Formaldehyde Degradation->HCHO N_Hydro 1-(Hydroxymethyl) pyrrolidin-2-one (Reactive Intermediate) Pyr->N_Hydro + HCHO HCHO->N_Hydro Adduct Stable Adduct (+98.06 Da) N_Hydro->Adduct + Protein - H2O (Mannich Rxn) Protein Protein (Lysine/N-term) Protein->Adduct key1 Excipient Source key2 Reactive Species key3 Final Modification

Caption: Figure 1. Pathway of Povidone degradation leading to the formation of 1-(Hydroxymethyl)pyrrolidin-2-one and subsequent protein alkylation.

Part 3: Analytical Protocol

The Analytical Challenge: Isobaric Interference

A major challenge in identifying this PTM is the mass similarity to the non-covalent Phosphoric Acid (


)  adduct, which is a common electrospray artifact.
SpeciesFormula AddedExact Mass (Da)Mass Difference (mDa)
1-(Hydroxymethyl)pyrrolidin-2-one Adduct

98.0606 Reference
Phosphoric Acid Adduct (Non-covalent)

97.9769 -83.7
Sulfate Adduct (Non-covalent)

97.9674 -93.2

Requirement: A mass spectrometer with a resolution of at least 30,000 (FWHM) is recommended to confidently distinguish these species, though retention time shifts in peptide mapping are the definitive confirmation.

Protocol: High-Resolution Peptide Mapping

Objective: To identify and localize 1-(Hydroxymethyl)pyrrolidin-2-one modifications on a monoclonal antibody or therapeutic protein.

Materials:

  • Enzyme: Sequencing-grade Trypsin (Promega or equivalent).

  • Buffer: 50 mM Ammonium Bicarbonate, pH 7.8 (Avoid phosphate buffers).

  • LC-MS System: UHPLC coupled to Q-TOF or Orbitrap (e.g., Thermo Exploris/Tribrid or Sciex ZenoTOF).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dilute protein sample to 1 mg/mL in denaturation buffer (6 M Guanidine HCl, 50 mM Tris, pH 8.0).

    • Reduce (DTT, 5 mM, 30 min @ 37°C) and Alkylate (IAA, 15 mM, 30 min @ RT in dark).

    • Buffer exchange into 50 mM Ammonium Bicarbonate (using Zeba spin columns or dialysis) to remove excess reagents and excipients. Note: Removing Povidone prior to digestion is crucial to prevent in-process modification.

  • Digestion:

    • Add Trypsin at a 1:20 (w/w) enzyme-to-substrate ratio.

    • Incubate at 37°C for 4 hours. Overnight digestion may increase the risk of artifact formation if residual formaldehyde is present.

  • LC-MS Acquisition:

    • Column: C18 Peptide mapping column (e.g., Waters CSH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 1% to 35% B over 60 minutes.

    • MS Settings:

      • Mode: Data Dependent Acquisition (DDA).

      • Resolution: 60,000 or 120,000 (Orbitrap) to resolve the 98.06 Da shift.

      • Dynamic Exclusion: Enabled (10s).

  • Data Analysis (Bioinformatics):

    • Software: BioPharma Finder, Skyline, or Proteome Discoverer.

    • Variable Modification Setup:

      • Name: Povidone_Adduct (or N-methylol-pyrrolidone).

      • Composition:

        
        .
        
      • Mass Shift: +98.0606 Da .

      • Target Residues: Lys (K), N-term.

    • Filter: Exclude hits with mass error > 5 ppm.

Validation Logic (Self-Validating Step)

To confirm the modification is covalent (Povidone adduct) and not a salt adduct (Phosphate):

  • Retention Time Check: The Povidone adduct adds hydrophobicity (pyrrolidone ring). The modified peptide should elute later than the unmodified parent peptide.

    • Contrast: A non-covalent phosphate adduct usually co-elutes with the unmodified peptide or elutes slightly earlier.

  • MS/MS Fragmentation:

    • Look for the specific neutral loss or diagnostic ions. The pyrrolidone ring may fragment, but the modification is stable on the Lysine immonium ion.

    • Contrast: Non-covalent adducts disappear in MS/MS spectra (the precursor mass is +98, but fragments match the unmodified sequence).

Part 4: Analytical Decision Tree

Use this logic flow to troubleshoot and confirm the presence of the impurity.

Decision_Tree Start Observe +98 Da Mass Shift on Intact/Peptide Level Res_Check Check Exact Mass (High Res MS) Start->Res_Check Path_Phos Mass ~ +97.98 Da (Phosphoric Acid) Res_Check->Path_Phos < 98.00 Da Path_Cov Mass ~ +98.06 Da (Covalent Adduct) Res_Check->Path_Cov > 98.05 Da RT_Same RT = Unmodified Peptide (Source Artifact) Path_Phos->RT_Same Likely RT_Check Check Retention Time (RT) Path_Cov->RT_Check RT_Check->RT_Same RT_Shift RT > Unmodified Peptide (Hydrophobic Shift) RT_Check->RT_Shift Confirm Confirm 1-(Hydroxymethyl) pyrrolidin-2-one Adduct RT_Shift->Confirm

Caption: Figure 2. Decision tree for distinguishing covalent 1-(Hydroxymethyl)pyrrolidin-2-one adducts from non-covalent phosphate artifacts.

References

  • Formation of Povidone Adducts

    • Title: Influence of peroxide impurities in povidone and crospovidone on the stability of raloxifene hydrochloride in tablets.
    • Source: Pharmaceutical Research (NIH/PubMed).
    • Link:[Link]

  • Mass Spectrometry of Adducts

    • Title: Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone.[1]

    • Source: ResearchG
    • Link:[Link] (Note: Discusses +98 artifacts; context for distinguishing isobaric species).

  • Povidone Chemistry

    • Title: Polyvinylpyrrolidone (Povidone)
    • Source: BOC Sciences / Wikipedia.
    • Link:[Link]

Sources

Troubleshooting & Optimization

"1-(Hydroxymethyl)pyrrolidin-2-one" stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Hydroxymethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction to the Stability of 1-(Hydroxymethyl)pyrrolidin-2-one

1-(Hydroxymethyl)pyrrolidin-2-one is a versatile intermediate in organic synthesis. However, its N-hydroxymethyl functionality presents inherent stability challenges, particularly in solution. The primary mode of degradation is through hydrolysis, a reaction that can significantly impact experimental outcomes by altering the concentration of the active compound and introducing impurities. Understanding the factors that influence this degradation is crucial for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-(hydroxymethyl)pyrrolidin-2-one shows a new, unexpected peak in the HPLC analysis over time. What could this be?

A1: The most probable cause is the degradation of 1-(hydroxymethyl)pyrrolidin-2-one. The primary degradation pathway is hydrolysis, which breaks down the molecule into pyrrolidin-2-one and formaldehyde. This reaction is especially prominent in aqueous solutions.

Q2: What are the main degradation products of 1-(hydroxymethyl)pyrrolidin-2-one?

A2: The principal degradation products formed through hydrolysis are pyrrolidin-2-one and formaldehyde . The reaction involves the cleavage of the N-CH2OH bond.

Q3: What factors can accelerate the degradation of 1-(hydroxymethyl)pyrrolidin-2-one in my experiments?

A3: Several factors can influence the rate of degradation:

  • pH: The stability of 1-(hydroxymethyl)pyrrolidin-2-one is highly pH-dependent. Basic (alkaline) conditions significantly accelerate the rate of hydrolysis.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Solvent: While degradation can occur in various solvents if water is present, aqueous solutions are the most conducive to hydrolysis.

  • Presence of Nucleophiles: Strong nucleophiles in the solution can potentially react with the hydroxymethyl group or the carbonyl group of the pyrrolidinone ring.

Q4: I am using a buffered solution. Why am I still observing degradation?

A4: Even in buffered solutions, degradation can occur, especially if the pH is neutral to basic. While a buffer helps maintain a constant pH, it does not inhibit the hydrolysis reaction itself. The rate of degradation might be slower than in a strongly basic solution, but it will still proceed. Some buffer components themselves can act as general bases and may catalyze the degradation.[1]

Q5: How can I minimize the degradation of 1-(hydroxymethyl)pyrrolidin-2-one in my stock solutions?

A5: To enhance the stability of your stock solutions, consider the following:

  • Solvent Choice: If possible, prepare stock solutions in a non-aqueous, aprotic solvent like anhydrous acetonitrile or DMSO.

  • pH Control: If an aqueous solution is necessary, use a slightly acidic buffer (pH 4-6).

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the degradation rate.

  • Fresh Preparation: Ideally, prepare solutions fresh before each experiment to minimize the impact of degradation over time.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 1-(hydroxymethyl)pyrrolidin-2-one.

Problem 1: Inconsistent experimental results or loss of compound activity.
  • Possible Cause: Degradation of 1-(hydroxymethyl)pyrrolidin-2-one into inactive or less active byproducts.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Analyze your stock and working solutions of 1-(hydroxymethyl)pyrrolidin-2-one by HPLC or LC-MS to check for the presence of pyrrolidin-2-one.

    • Review Solution Preparation and Storage:

      • Was the solution prepared fresh?

      • What was the solvent? If aqueous, what was the pH?

      • How long was the solution stored and at what temperature?

    • Implement Stabilization Strategies:

      • Prepare fresh solutions for each experiment.

      • If using aqueous media, switch to a slightly acidic buffer.

      • Store all solutions at or below -20°C.

Problem 2: Appearance of an aldehyde-like smell or positive test for aldehydes in the solution.
  • Possible Cause: Formation of formaldehyde as a degradation product.

  • Troubleshooting Steps:

    • Confirm Formaldehyde Presence: Use a specific analytical method to detect and quantify formaldehyde. Spectrophotometric methods using reagents like chromotropic acid or derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis are common.[2][3]

    • Assess Impact on Experiment: Determine if the presence of formaldehyde could interfere with your assay or react with other components in your experimental setup.

    • Mitigate Degradation: Follow the stabilization strategies outlined in Q5 of the FAQ section to minimize the formation of formaldehyde.

Visualizing the Degradation Pathway

The primary degradation pathway of 1-(hydroxymethyl)pyrrolidin-2-one is a base-catalyzed hydrolysis. The following diagram illustrates this process.

G cluster_reactants Reactants cluster_products Products HMP 1-(Hydroxymethyl)pyrrolidin-2-one P Pyrrolidin-2-one HMP->P Hydrolysis F Formaldehyde HMP->F Hydrolysis OH Hydroxide Ion (OH⁻) (from basic solution) OH->HMP Catalyzes

Caption: Base-catalyzed hydrolysis of 1-(Hydroxymethyl)pyrrolidin-2-one.

Experimental Protocols

Protocol 1: Forced Degradation Study of 1-(Hydroxymethyl)pyrrolidin-2-one

This protocol outlines a forced degradation study to understand the stability of 1-(hydroxymethyl)pyrrolidin-2-one under various stress conditions.[4]

Objective: To identify the degradation products and pathways of 1-(hydroxymethyl)pyrrolidin-2-one.

Materials:

  • 1-(Hydroxymethyl)pyrrolidin-2-one

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • HPLC or LC-MS system

  • pH meter

  • UV lamp (for photostability)

  • Oven (for thermal stability)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 1-(hydroxymethyl)pyrrolidin-2-one in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of 1-(hydroxymethyl)pyrrolidin-2-one in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in acetonitrile for analysis.

  • Photolytic Degradation:

    • Expose a solution of 1-(hydroxymethyl)pyrrolidin-2-one (100 µg/mL in water) to UV light (254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC or LC-MS method.

Expected Outcome: Significant degradation is expected under basic conditions, yielding pyrrolidin-2-one and formaldehyde. The extent of degradation under other conditions will reveal the compound's susceptibility to acid, oxidation, heat, and light.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 1-(hydroxymethyl)pyrrolidin-2-one from its primary degradation product, pyrrolidin-2-one.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Note: This is a starting method and may require optimization for your specific instrumentation and sample matrix.

Workflow for Investigating Stability Issues

The following diagram outlines a logical workflow for troubleshooting stability problems with 1-(hydroxymethyl)pyrrolidin-2-one.

G start Inconsistent Experimental Results check_purity Analyze Solution by HPLC/LC-MS start->check_purity degradation_observed Degradation Products Observed? check_purity->degradation_observed review_protocol Review Solution Prep & Storage Protocol degradation_observed->review_protocol Yes no_degradation No Degradation Observed degradation_observed->no_degradation No fresh_solution Prepare Fresh Solution review_protocol->fresh_solution modify_protocol Modify Protocol: - Use acidic buffer (pH 4-6) - Store at -20°C or below - Use anhydrous solvent if possible fresh_solution->modify_protocol re_analyze Re-analyze Experiment modify_protocol->re_analyze problem_solved Problem Resolved re_analyze->problem_solved other_factors Investigate Other Experimental Factors no_degradation->other_factors

Caption: Troubleshooting workflow for stability issues.

Excipient Compatibility

While specific compatibility data for 1-(hydroxymethyl)pyrrolidin-2-one with a wide range of excipients is not extensively published, general guidance can be provided based on its chemical structure.

  • Avoid Basic Excipients: Excipients with a basic character (e.g., magnesium stearate, sodium bicarbonate) may increase the local pH and accelerate hydrolysis.

  • Hygroscopic Excipients: Excipients that absorb moisture can introduce water into a solid formulation, potentially leading to degradation over time. Proper control of humidity during manufacturing and storage is essential.

  • Reducing Sugars: While less likely to be a primary concern, the formaldehyde degradation product could potentially react with excipients containing primary or secondary amine groups (Maillard reaction).

It is recommended to perform compatibility studies with your chosen excipients, especially for long-term formulation development.

References

  • Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654.
  • National Center for Biotechnology Information (NCBI). (n.d.). ANALYTICAL METHODS - Formaldehyde - An Assessment of Its Health Effects. In Formaldehyde - An Assessment of Its Health Effects. National Academies Press (US). Available from: [Link]

  • Baertschi, S. W., et al. (2017).
  • Li, J., & Chen, Y. (2015). Methods in Determination of Formaldehyde. In Formaldehyde. IntechOpen.
  • Pramanik, S., et al. (2021). Drug-Excipient compatibility studies: First step for dosage form development.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Patel, P., & Patel, M. (2015). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 8(9), 579-588.
  • Shukla, R. (2024). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines.
  • Ross, C. A., & Tatton, W. G. (1993). Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 2135-2139.
  • Tang, Y., et al. (2021). Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. ACS Omega, 6(42), 27959–27967.
  • Taylor, L. S., & Zhang, G. G. (2016). Physical-Chemical Stability of Amorphous Solid Dispersions. In Amorphous Solid Dispersions (pp. 313-353). Springer.
  • Waterman, K. C. (2011). The application of the Arrhenius equation to degradation kinetics and the influence of excipients on drug stability. Pharmaceutical Research, 28(11), 2843-2856.
  • Zong, Z., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1934.
  • Zhou, D., et al. (2008). A new analytical method for determination of formaldehyde content in entecavir drug by using high-performance liquid chromatography (HPLC). International Journal of Scientific & Technology Research, 7(10), 1-5.

Sources

Technical Support Center: Scaling the Synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(Hydroxymethyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this reaction from the laboratory bench to larger-scale production. We will delve into the causality behind common issues and provide actionable, field-proven troubleshooting advice.

Introduction: The Chemistry and Its Challenges

1-(Hydroxymethyl)pyrrolidin-2-one, also known as N-hydroxymethyl-2-pyrrolidone, is a versatile chemical intermediate. It is typically synthesized through the base-catalyzed addition of formaldehyde to 2-pyrrolidinone.[1] While straightforward on a small scale, this reaction presents several classic scale-up challenges, including managing reaction exotherms, controlling equilibrium, preventing impurity formation, and ensuring product stability. This guide provides a structured approach to identifying and solving these critical issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for forming 1-(Hydroxymethyl)pyrrolidin-2-one?

The reaction is a nucleophilic addition of the amide nitrogen of 2-pyrrolidinone to the electrophilic carbonyl carbon of formaldehyde.[1] The amide proton is relatively acidic and can be removed by a base, creating a more nucleophilic amide anion. This anion then attacks the formaldehyde. The reaction is reversible, and the position of the equilibrium is a critical factor for achieving high conversion.

Q2: What are the primary safety concerns when scaling up this synthesis?

The two main safety concerns are:

  • Thermal Runaway: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A failure to control the temperature can lead to a rapid increase in reaction rate and pressure, potentially causing a runaway reaction.

  • Formaldehyde Handling: Formaldehyde is a hazardous substance and a suspected carcinogen. Appropriate personal protective equipment (PPE), ventilation, and handling procedures are mandatory. Using aqueous formaldehyde (formalin) or solid paraformaldehyde requires different handling and reaction initiation protocols.

Q3: My reaction yield is low or inconsistent. What are the likely causes?

Low yield is often traced back to the reversible nature of the reaction or product degradation.

  • Incomplete Conversion: The reaction exists in an equilibrium between starting materials and the product. On a larger scale, factors like inefficient mixing or improper temperature control can prevent the reaction from reaching the desired equilibrium point.

  • Product Instability: N-hydroxymethyl amides can be thermally labile.[2] Excessive temperatures during the reaction or during work-up (especially distillation) can cause decomposition back to 2-pyrrolidinone and formaldehyde, or lead to the formation of byproducts.[2]

Q4: What are the most common impurities I should be looking for?

Key impurities include unreacted starting materials and several process-related byproducts.

Impurity NamePotential SourceRecommended Analytical Method
2-PyrrolidinoneIncomplete reaction; product decomposition.HPLC, GC-MS
Formaldehyde/ParaformaldehydeIncomplete reaction; product decomposition.HPLC (with derivatization), Titration
Bis(2-oxopyrrolidin-1-yl)methaneReaction of the product with another molecule of 2-pyrrolidinone.HPLC, LC-MS, NMR
Methylene GlycolHydrated form of formaldehyde in aqueous solutions.Not typically isolated, but influences formaldehyde reactivity.
Formic Acid/MethanolProducts of the Cannizzaro reaction of formaldehyde under strong basic conditions.[3]IC (for formate), GC (for methanol)

Q5: Is the product stable enough for purification by distillation?

This is a critical scale-up consideration. 1-(Hydroxymethyl)pyrrolidin-2-one has limited thermal stability.[2] Attempting atmospheric distillation will almost certainly lead to significant decomposition. Purification should be approached with caution:

  • High-Vacuum Distillation: Distillation under a high vacuum lowers the boiling point, potentially allowing for purification if the residence time at high temperature is minimized (e.g., using a short-path distillation apparatus).

  • Non-Distillative Methods: For larger scales, developing a robust crystallization or extraction procedure is often a more reliable and safer strategy to avoid thermal degradation.[4]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures with a logical, cause-and-effect approach.

Problem 1: Poor Temperature Control & Reaction Exotherm
  • Symptom: The internal temperature of the reactor rapidly increases and overshoots the set point, even with cooling applied.

  • Causality: The rate of heat generation from the exothermic reaction exceeds the rate of heat removal by the reactor's cooling system. This is exacerbated on scale-up due to the lower surface-area-to-volume ratio.

  • Recommended Actions:

    • Control Addition Rate: Do not charge all reagents at once. Add the formaldehyde solution (or 2-pyrrolidinone, depending on the process) slowly and sub-surface to the reaction mixture. The addition rate should be tied directly to the cooling capacity of the reactor.

    • Ensure Adequate Cooling: Verify that the reactor jacket is clean and that the coolant flow rate and temperature are sufficient for the batch size.

    • Optimize Solvent Volume: Increasing the solvent volume can increase the thermal mass of the batch, helping to absorb the heat of reaction more effectively. However, this may impact reaction kinetics and downstream processing.

Problem 2: High Levels of Unreacted 2-Pyrrolidinone
  • Symptom: Post-reaction analysis (HPLC, GC) shows a significant percentage of 2-pyrrolidinone remaining, even after extended reaction times.

  • Causality: The reaction has reached equilibrium without achieving full conversion of the limiting reagent.

  • Recommended Actions:

    • Adjust Stoichiometry: Use a slight excess (e.g., 1.1-1.3 equivalents) of formaldehyde to push the equilibrium towards the product side. This must be balanced against the challenge of removing unreacted formaldehyde later.

    • Optimize Catalyst Charge: The base catalyst is crucial. Ensure the correct catalyst is used at the optimal concentration. Too little may result in slow kinetics, while too much can promote side reactions like the Cannizzaro reaction.[3]

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also shift the equilibrium unfavorably for exothermic reactions and promote decomposition. A temperature optimization study is recommended to find the ideal balance.

Problem 3: Formation of Solid Precipitate (Paraformaldehyde)
  • Symptom: A white solid precipitates from the reaction mixture, leading to poor mixing and fouling.

  • Causality: Formaldehyde has a propensity to polymerize into paraformaldehyde, especially in concentrated solutions or at lower temperatures.[5]

  • Recommended Actions:

    • Use Stabilized Formalin: Commercial formalin solutions often contain methanol as a stabilizer to inhibit polymerization.

    • Maintain Temperature: Ensure the reaction temperature is maintained within a range that keeps the formaldehyde in solution and reactive. Avoid cold spots in the reactor.

    • Depolymerization of Paraformaldehyde: If using solid paraformaldehyde as a source, ensure the initial heating and catalysis step is sufficient to fully depolymerize it back to monomeric formaldehyde before adding the 2-pyrrolidinone.

Problem 4: Product Degradation During Work-up
  • Symptom: The purity of the isolated product is lower than the purity observed in the crude reaction mixture, with an increase in 2-pyrrolidinone content.

  • Causality: The N-hydroxymethyl amide bond is susceptible to cleavage under harsh thermal or pH conditions.[2]

  • Recommended Actions:

    • Avoid High Temperatures: As discussed in FAQ #5, minimize thermal stress. If distillation is necessary, use high vacuum and short residence time equipment.

    • Neutralize Post-Reaction: After the reaction is complete, neutralize the base catalyst. Prolonged exposure to basic (or strongly acidic) conditions, especially at elevated temperatures, can accelerate degradation.

    • Develop a Crystallization Protocol: This is often the most robust method for large-scale purification. Screen various solvent/anti-solvent systems to find conditions that provide good yield and purity without requiring heat.

Visualized Workflows & Logic

To better illustrate the process and troubleshooting logic, the following diagrams are provided.

General Synthesis & Purification Workflow

G reagent_prep Reagent Preparation (2-Pyrrolidinone, Formaldehyde, Catalyst, Solvent) reaction Controlled Reaction - Slow addition of formaldehyde - Maintain T < 50-60°C - Monitor conversion by HPLC/GC reagent_prep->reaction Charge to Reactor workup Work-up & Neutralization - Cool to RT - Neutralize catalyst - Phase split if applicable reaction->workup Reaction Complete purification Purification (Choose one) workup->purification distillation A) High-Vacuum Distillation purification->distillation crystallization B) Crystallization (Solvent/Anti-solvent) purification->crystallization analysis Final Product Analysis (Purity, Identity, Residuals) distillation->analysis crystallization->analysis

Caption: High-level workflow for the synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one.

Troubleshooting Logic for Low Product Purity

G start Problem: Low Final Purity check_crude Analyze Crude Reaction Mixture (In-Process Control) start->check_crude crude_low Purity Low in Crude? check_crude->crude_low Yes crude_high Purity High in Crude, Low After Isolation? check_crude->crude_high No cause_reaction Cause: Incomplete Reaction or Side Reactions crude_low->cause_reaction cause_workup Cause: Decomposition During Work-up/Purification crude_high->cause_workup solution_reaction Solution: - Check stoichiometry - Optimize catalyst load - Review temperature profile cause_reaction->solution_reaction solution_workup Solution: - Lower purification temp - Use high vacuum - Develop crystallization method - Ensure neutralization cause_workup->solution_workup

Caption: Decision tree for diagnosing the root cause of low product purity.

References

  • Ross, D., & Croteau, R. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Available at: [Link]

  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Available at: [Link]

  • Chemphile Vikrant. (2022). Polymerisation Reactions Of Formaldehyde. YouTube. Available at: [Link]

  • Chemistry Channel. (2022). When two molecules of formaldehyde react in the presence of base to produce CH3OH and HCOONa. YouTube. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with 1-(Hydroxymethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving 1-(Hydroxymethyl)pyrrolidin-2-one. As a Senior Application Scientist, I have compiled this resource to provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low conversion rates. This guide moves beyond simple procedural steps to explain the underlying chemical principles, ensuring a comprehensive understanding of your experimental system.

Troubleshooting Guide: Low Conversion Rates

Low yields in reactions involving 1-(Hydroxymethyl)pyrrolidin-2-one, whether during its synthesis or in subsequent applications, can be attributed to a variety of factors. This section provides a structured approach to identifying and addressing these common experimental hurdles.

Question 1: My synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one from 2-pyrrolidone and formaldehyde is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Low conversion in the N-hydroxymethylation of 2-pyrrolidone is a frequent challenge. The reaction, while seemingly straightforward, is an equilibrium process and is sensitive to several parameters.

Underlying Causality: The reaction involves the nucleophilic attack of the nitrogen atom of 2-pyrrolidone on the carbonyl carbon of formaldehyde. The stability of the resulting hemiaminal, 1-(Hydroxymethyl)pyrrolidin-2-one, and the rates of the forward and reverse reactions are influenced by factors such as reactant quality, stoichiometry, temperature, and pH.

Troubleshooting Steps:

  • Assess Reactant Quality:

    • Formaldehyde Source and Purity: Formaldehyde is often supplied as a 37% aqueous solution (formalin), which can contain methanol as a stabilizer and may form paraformaldehyde upon standing. The presence of impurities can lead to side reactions.[1] Using freshly opened, high-purity formaldehyde or freshly prepared paraformaldehyde is recommended. The high reactivity of imines generated from formaldehyde can lead to polymerization or reactions with other nucleophiles present.[1]

    • 2-Pyrrolidone Purity: Ensure the 2-pyrrolidone is of high purity and free from moisture, as water can affect the reaction equilibrium.

  • Optimize Reaction Conditions:

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of formaldehyde can help drive the equilibrium towards the product. However, a large excess can lead to the formation of byproducts.[2]

    • Temperature Control: The reaction is typically exothermic. Maintaining a controlled temperature is crucial. While moderate heating can increase the reaction rate, excessive temperatures can promote the reverse reaction (decomposition of the product) or lead to side reactions. A reaction temperature of around 50°C is often a good starting point.[3]

    • pH Adjustment: The reaction is sensitive to pH. A slightly alkaline pH (around 8-9) can facilitate the deprotonation of the 2-pyrrolidone nitrogen, increasing its nucleophilicity. However, strongly basic conditions can catalyze the Cannizzaro reaction of formaldehyde, an undesirable side reaction.[3] Careful control of pH is therefore critical.

  • Consider Catalysis:

    • While the reaction can proceed without a catalyst, the use of a mild base catalyst can improve the reaction rate and yield.

Troubleshooting Workflow for Low Yield Synthesis

Troubleshooting_Low_Yield_Synthesis cluster_reactant Reactant Quality Checks cluster_conditions Reaction Condition Optimization start Low Yield of 1-(Hydroxymethyl)pyrrolidin-2-one reactant_quality Assess Reactant Quality start->reactant_quality reaction_conditions Optimize Reaction Conditions reactant_quality->reaction_conditions If reactants are pure formaldehyde_purity Check Formaldehyde Purity (Use fresh, high-purity source) reactant_quality->formaldehyde_purity pyrrolidone_purity Check 2-Pyrrolidone Purity (Ensure dryness) reactant_quality->pyrrolidone_purity catalysis Consider Catalysis reaction_conditions->catalysis If yield is still low stoichiometry Adjust Stoichiometry (Slight excess of formaldehyde) reaction_conditions->stoichiometry temperature Control Temperature (e.g., ~50°C) reaction_conditions->temperature ph Optimize pH (Slightly alkaline, e.g., 8-9) reaction_conditions->ph purification Review Purification Method catalysis->purification If further optimization is needed success Improved Yield purification->success

Caption: A workflow diagram for troubleshooting low yields in the synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one.

Question 2: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?

The formation of byproducts is a common cause of low conversion to the desired 1-(Hydroxymethyl)pyrrolidin-2-one.

Underlying Causality: The high reactivity of formaldehyde and the potential for further reactions of the product itself can lead to a complex reaction mixture.

Common Side Reactions and Mitigation Strategies:

Byproduct/Side ReactionFormation MechanismMitigation Strategy
Dimerization/Polymerization of Formaldehyde Formaldehyde can self-polymerize to form paraformaldehyde or trioxane, especially in concentrated aqueous solutions.Use fresh formaldehyde solutions or prepare formaldehyde monomer by heating paraformaldehyde immediately before use.
Cannizzaro Reaction Under strongly basic conditions, two molecules of formaldehyde can disproportionate to form one molecule of methanol and one molecule of formic acid.[3]Maintain a mildly alkaline pH (8-9) and avoid strong bases.
Formation of Methylene-Bridged Pyrrolidones The hydroxymethyl group of the product can react with another molecule of 2-pyrrolidone to form a methylene-bridged dimer.Control stoichiometry to avoid a large excess of 2-pyrrolidone relative to formaldehyde. Optimize reaction time to minimize the opportunity for this secondary reaction.
Formation of Dimethylene-glycol Addition Products This can occur as an undesirable side reaction during hydroxymethylation.[3]Optimize reaction conditions, such as temperature and reaction time, to favor the formation of the desired monohydroxymethylated product.[3]

Visualizing a Key Side Reaction: Methylene Bridge Formation

Methylene_Bridge_Formation reactant1 1-(Hydroxymethyl)pyrrolidin-2-one N-CH2OH product Methylene-Bridged Dimer N-CH2-N reactant1:c->product:c + reactant2 2-Pyrrolidone N-H reactant2:c->product:c water H2O product->water - H2O

Caption: A simplified diagram illustrating the formation of a methylene-bridged byproduct.

Question 3: My isolated product seems to be unstable and decomposes over time. What is the stability of 1-(Hydroxymethyl)pyrrolidin-2-one and how should I handle and store it?

The stability of N-hydroxymethyl amides can be a concern, impacting the reliability of experimental results.

Underlying Causality: The N-CH2OH group is a hemiaminal functionality, which can be susceptible to hydrolysis, especially under acidic or basic conditions, reverting to 2-pyrrolidone and formaldehyde. Thermal stress can also lead to decomposition.

Stability and Handling Recommendations:

  • pH Sensitivity: The stability of N-hydroxymethyl amides is pH-dependent. Both acidic and strongly basic conditions can promote hydrolysis. It is advisable to store the compound in a neutral and anhydrous environment.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to elevated temperatures should be avoided. A study on the thermal degradation of a related compound, 1-(2-hydroxyethyl)pyrrolidine, indicated its relative stability compared to primary amines.[4] However, it is best practice to store the compound in a cool, dry place.

  • Storage: Store 1-(Hydroxymethyl)pyrrolidin-2-one in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. For long-term storage, refrigeration is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral features I should look for to confirm the synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one?

You can use NMR spectroscopy for structural confirmation. In the 1H NMR spectrum, you should expect to see a characteristic signal for the N-CH2-OH protons. A study on a similar compound, 5-(Hydroxymethyl)pyrrolidin-2-one, provides representative chemical shifts.[5] Mass spectrometry can be used to confirm the molecular weight.

Q2: What analytical techniques are suitable for monitoring the progress of my reaction and assessing the purity of the final product?

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion rate and the presence of impurities. A method for the analysis of N-methyl-2-pyrrolidone using HPLC-MS/MS has been described and could be adapted.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile components in the reaction mixture. GC-MS analysis has been used to identify 5-(hydroxymethyl)-2-pyrrolidinone in natural product extracts.[5]

Q3: Can I use paraformaldehyde instead of formalin in my synthesis?

Yes, using paraformaldehyde is often preferred as it is a solid source of formaldehyde and can be easier to handle and weigh accurately. It needs to be depolymerized by heating, typically in the reaction solvent, to generate monomeric formaldehyde in situ. This can also help to control the concentration of free formaldehyde in the reaction mixture.

Q4: My reaction seems to be stalling before reaching completion. What could be the issue?

A stalled reaction could be due to several factors:

  • Equilibrium: The reaction may have reached its equilibrium point under the current conditions. You can try to shift the equilibrium by removing water (if formed) or by adjusting the stoichiometry of the reactants.

  • Catalyst Deactivation: If you are using a catalyst, it may have become deactivated.

  • Inhibitors: Impurities in your starting materials or solvent could be inhibiting the reaction.

Experimental Protocol: Synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • 2-Pyrrolidone (high purity, anhydrous)

  • Formaldehyde (37% aqueous solution, high purity) or Paraformaldehyde

  • Mild base catalyst (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reactant Addition: To the flask, add 2-pyrrolidone and the chosen solvent. Begin stirring.

  • Catalyst Addition: Add a catalytic amount of the mild base.

  • Formaldehyde Addition: Slowly add the formaldehyde solution dropwise to the stirred mixture. If using paraformaldehyde, add it to the solvent and heat to depolymerize before adding the 2-pyrrolidone.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the solvent used and the properties of the product. It may involve extraction, washing, and drying of the organic phase.

  • Purification: The crude product can be purified by techniques such as distillation under reduced pressure or column chromatography.

References

  • NMR analyses on N-hydroxymethylated nucleobases – implications for formaldehyde toxicity and nucleic acid demethylases. (2018). National Institutes of Health. [Link]

  • NMR analyses on N-hydroxymethylated nucleobases - implications for formaldehyde toxicity and nucleic acid demethylases. (2018). PubMed. [Link]

  • The Variation of Formaldehyde Consumption in Hydroxymethylation of Sarkanda grass Lignin (L 2 ) …. (n.d.). ResearchGate. [Link]

  • N-methyl-2-pyrrolidone | C5H9NO. (n.d.). PubChem. [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2021). ResearchGate. [Link]

  • Formaldehyde-mediated Hydride Liberation of Alkylamines for Intermolecular Re- actions in HFIP. (n.d.). ChemRxiv. [Link]

  • Formaldehyde surrogates in multicomponent reactions. (n.d.). National Institutes of Health. [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones. (n.d.). National Institutes of Health. [Link]

  • Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates. (2024). ACS Publications. [Link]

  • 2-PYRROLIDONE. (n.d.). Ataman Kimya. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). U.S. Food and Drug Administration. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). National Institutes of Health. [Link]

  • Synthesis of an A/B-cis-Fused Cyclopenta[b]fluorene (6/5/6/5) Ring System for Embellicine A via the Eight-Membered Silylene-Teth. (2025). ACS Publications. [Link]

  • Continuous-flow synthesis and purification of atropine with sequential in-line separations of structurally similar impurities. (n.d.). MIT Open Access Articles. [Link]

  • 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). (n.d.). Ataman Kimya. [Link]

  • 2-Pyrrolidone. (n.d.). Wikipedia. [Link]

  • Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). (n.d.). Cheméo. [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. (2012). ResearchGate. [Link]

Sources

Technical Support Center: Managing 1-(Hydroxymethyl)pyrrolidin-2-one in Catalytic Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Poisoning & Deactivation via N-Hydroxymethyl Amides Ticket ID: CHEM-SUP-8821

Introduction: The "Trojan Horse" of Catalysis

Welcome to the technical support hub for 1-(Hydroxymethyl)pyrrolidin-2-one (also known as N-Methylolpyrrolidone).

In drug development and organic synthesis, this compound often appears in two contexts:

  • As an Impurity: A degradation product of N-Vinylpyrrolidone or an oxidative byproduct of N-Methylpyrrolidone (NMP).

  • As a Reagent: Used intentionally for amidomethylation (Tscherniac-Einhorn reaction).[1][2]

The Core Problem: This compound acts as a "Trojan Horse" for formaldehyde . It is a hemiaminal, existing in a dynamic equilibrium that releases formaldehyde under thermal or chemical stress. While the pyrrolidone ring is relatively benign, the released formaldehyde is a potent catalyst poison, particularly for heterogeneous metal catalysts (Pd, Pt, Rh).

Module 1: The Chemistry of Deactivation

To troubleshoot effectively, you must understand the invisible equilibrium governed by Le Chatelier's principle.

The Deactivation Mechanism

1-(Hydroxymethyl)pyrrolidin-2-one is not a static molecule.[3] In solution, it undergoes retro-hydroxymethylation , releasing free formaldehyde.

  • Pathway A (Metal Poisoning): On Palladium (Pd) surfaces, formaldehyde undergoes rapid decarbonylation, generating Carbon Monoxide (CO). CO binds irreversibly to active sites, killing catalytic activity.

  • Pathway B (Electrophilic Attack): Under acidic conditions, the hydroxyl group becomes a leaving group, generating an electrophilic iminium ion that can alkylate catalyst supports or ligands.

Visualizing the Poisoning Pathway

CatalystPoisoning Compound 1-(Hydroxymethyl) pyrrolidin-2-one Equilibrium Dynamic Equilibrium Compound->Equilibrium Heat/Base Formaldehyde Free Formaldehyde (HCHO) Equilibrium->Formaldehyde Release Pyrrolidone 2-Pyrrolidone (Byproduct) Equilibrium->Pyrrolidone PdSurface Active Pd/C Surface Formaldehyde->PdSurface Adsorption Decarbonylation Decarbonylation (Pd-catalyzed) PdSurface->Decarbonylation CO_Poison Pd-CO Complex (Dead Site) Decarbonylation->CO_Poison Irreversible Binding

Figure 1: The "Formaldehyde Leak" mechanism showing how the hemiaminal precursor leads to irreversible Carbon Monoxide poisoning of Palladium catalysts.

Module 2: Troubleshooting Metal Catalysis (Hydrogenation)

Scenario: You are performing a deprotection or reduction using Pd/C, and the reaction stalls despite high H2 pressure.

Diagnostic Matrix
SymptomRoot Cause AnalysisCorrective Action
Stalled Reaction (0-20% conv.) CO Poisoning: The HCHO released has decarbonylated on the Pd surface, covering active sites with CO.Purge & Spike: Stop reaction. Purge with N2, then H2. If activity returns briefly then dies, it is CO poisoning. Add a formaldehyde scavenger (see Module 3).
Pressure Buildup Gas Generation: Decomposition of HCHO generates H2 and CO.Check headspace gas composition. If CO is present (>10 ppm), confirmed poisoning.
Product Methylation Reductive Alkylation: The released HCHO is reacting with your amine product (Eschweiler-Clarke type).Lower Temperature: Equilibrium favors the hemiaminal at lower T. Avoid heating >40°C.
Leaching (Colored Supernatant) Chelation: The hydroxymethyl group or ring nitrogen is coordinating solubilized Pd species.Switch to a non-coordinating solvent (e.g., MeOH/Water) or use a metal scavenger (SiliaMetS®).
Protocol: The "Bisulfite Wash" Pre-treatment

If your starting material contains 1-(Hydroxymethyl)pyrrolidin-2-one as an impurity, you must remove it before adding the catalyst.

  • Dissolution: Dissolve crude starting material in an immiscible organic solvent (e.g., EtOAc, DCM).

  • Scavenging: Wash the organic layer 3x with 10% aqueous Sodium Bisulfite (NaHSO3) .

    • Chemistry: Bisulfite forms a water-soluble adduct with free formaldehyde, shifting the equilibrium and pulling the impurity out of the organic phase.

  • Rinse: Wash with water, then brine. Dry over Na2SO4.

  • Validation: Check the organic layer by TLC or HPLC. The "ghost" peak of the hydroxymethyl impurity should be gone.

Module 3: Troubleshooting Acid Catalysis (Tscherniac-Einhorn)

Scenario: You are using 1-(Hydroxymethyl)pyrrolidin-2-one intentionally as a reagent, but the catalyst is deactivating or selectivity is poor.

The "Imide-Alkyl" Problem

In the presence of strong acids (H2SO4, TFA), the hydroxyl group is protonated and lost as water, forming a reactive N-acyliminium ion .

  • Risk: This ion can alkylate the aromatic rings of polystyrene-bound catalysts or functionalized ligands.

Mitigation Strategy
  • Step 1: Use Lewis Acids (e.g., BF3·OEt2) instead of Brønsted acids if possible. They coordinate the oxygen without necessarily generating the "free" hot electrophile immediately.

  • Step 2: Stoichiometry Control. Do not use a large excess of the hydroxymethyl reagent. Add it dropwise to the catalyst/substrate mixture to keep the concentration of the active electrophile low (pseudo-high dilution).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I detect this impurity using standard GC-MS?

  • Answer: Proceed with Caution. 1-(Hydroxymethyl)pyrrolidin-2-one is thermally unstable. In the GC injector port (250°C), it will decompose into 2-pyrrolidone and formaldehyde. You will likely see a peak for 2-pyrrolidone and a broad hump for formaldehyde.

  • Recommendation: Use Reverse Phase HPLC (UV detection at 210 nm) or 1H NMR (Look for the N-CH2-O methylene singlet/doublet around 4.5-4.8 ppm).

Q2: Why is my Pd/C reaction working in Methanol but failing in NMP?

  • Answer: Commercial NMP (N-Methylpyrrolidone) can oxidize to form N-hydroxymethyl succinimide or similar hemiaminals upon storage in air. If your NMP is "aged," it contains the poison.

  • Fix: Distill NMP over P2O5 or use a fresh, anhydrous bottle under Argon.

Q3: Is the poisoning reversible?

  • Answer: For CO poisoning (Pd): Partially. You can try washing the catalyst with extensive solvent or applying a vacuum, but CO binds very tightly. It is usually more cost-effective to restart with a clean batch.

  • For Polymerization/Fouling: No. If the formaldehyde has polymerized (paraformaldehyde) on the catalyst pores, the batch is lost.

References

  • Catalyst Poisoning Mechanisms

    • StudySmarter. (2024).[4] Catalyst Poisoning: Palladium & Platinum.[4] Link

    • Context: Defines the fundamental adsorption of impurities (like CO
  • Tscherniac-Einhorn Reaction & Hemiaminal Chemistry

    • Zaugg, H. E., & Martin, W. B. (1965).
    • Wikipedia. Tscherniak-Einhorn reaction. Link

    • Context: Explains the acid-catalyzed generation of electrophilic species
  • Formaldehyde Interaction with Palladium

    • ResearchGate. (2025).[5][6] Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Link

    • Context: While specific to cyanation, this details the sensitivity of Pd(0)
  • Stability of N-Hydroxymethyl Compounds

    • PubMed.[7] Metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds. Link

    • Context: Demonstrates the equilibrium and release of formaldehyde from N-hydroxymethyl amides under physiological and chemical conditions.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(Hydroxymethyl)pyrrolidin-2-one before handling.

Sources

Validation & Comparative

A Comparative Guide to 1-(Hydroxymethyl)pyrrolidin-2-one and its Alternatives in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical decision that can significantly impact the success of a project. This guide provides an in-depth technical comparison of 1-(Hydroxymethyl)pyrrolidin-2-one, a lesser-known pyrrolidone derivative, with two stalwart solvents in the pharmaceutical industry: N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO). This document moves beyond a simple cataloging of physical properties to offer a comparative analysis of their performance in key application areas, supported by available data and detailed experimental protocols to empower you in your solvent selection process.

Executive Summary: A Tale of Three Solvents

The ideal solvent in a pharmaceutical setting is a multifaceted entity. It must exhibit excellent solubilizing power for a wide range of active pharmaceutical ingredients (APIs), facilitate efficient chemical reactions, demonstrate stability under various conditions, and, increasingly, possess a favorable safety and environmental profile. NMP and DMSO have long been the go-to solvents in many applications due to their strong dissolving capabilities. However, growing concerns over the toxicity of NMP have spurred the search for safer alternatives.[1][2] This guide introduces 1-(Hydroxymethyl)pyrrolidin-2-one as a potential alternative, evaluating its performance characteristics alongside these industry standards.

Physicochemical Properties: A Comparative Overview

A solvent's fundamental physical and chemical properties dictate its behavior and suitability for specific applications. The following table summarizes the key physicochemical parameters for 1-(Hydroxymethyl)pyrrolidin-2-one, NMP, and DMSO.

Property1-(Hydroxymethyl)pyrrolidin-2-oneN-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)
CAS Number 15438-71-8872-50-467-68-5
Molecular Formula C₅H₉NO₂C₅H₉NOC₂H₆OS
Molecular Weight 115.13 g/mol 99.13 g/mol 78.13 g/mol
Boiling Point 185-188 °C at 4 mmHg202 °C189 °C
Melting Point 77-79.5 °C-24 °C18.5 °C
Density ~1.213 g/cm³ (Predicted)1.028 g/cm³1.100 g/cm³
Flash Point Not available91 °C87 °C
Solubility in Water MiscibleMiscibleMiscible

Analysis of Properties:

  • Boiling Point: All three solvents possess high boiling points, which is advantageous for applications requiring elevated temperatures, such as in chemical synthesis, as it minimizes solvent loss through evaporation.

  • Melting Point: The significantly higher melting point of 1-(Hydroxymethyl)pyrrolidin-2-one compared to NMP and DMSO is a crucial consideration. While this may be a limitation in processes requiring a liquid state at or near room temperature, it could be advantageous in certain solid formulation strategies.

  • Polarity and Solubility: As polar aprotic solvents, all three are miscible with water and a wide range of organic solvents.[3] This broad solubility profile is a key reason for their widespread use.

Performance in Key Application Areas

Solubility of Poorly Soluble Drugs

NMP as a Solubilizing Agent:

NMP is a well-established and potent solubilizer for a wide array of poorly soluble drugs.[4] Studies have shown that NMP can enhance the solubility of drugs by several orders of magnitude. For instance, the solubility of the anti-inflammatory drug celecoxib is significantly increased in NMP-water mixtures.[5] Similarly, NMP has been demonstrated to be a more efficient solubilizer for 13 poorly soluble drugs compared to ethanol and propylene glycol, with solubility enhancements of up to 800-fold observed in a 20% v/v NMP solution.[4]

Ibuprofen Solubility: Ibuprofen, another widely used nonsteroidal anti-inflammatory drug (NSAID), is known to have poor water solubility.[6] While specific quantitative data for its solubility in neat 1-(Hydroxymethyl)pyrrolidin-2-one is not available in the literature reviewed, its solubility in various other organic solvents has been investigated.[7]

Experimental Protocol: Equilibrium Solubility Determination

To enable a direct comparison, the following protocol, based on established methods, can be used to determine the equilibrium solubility of a model compound like celecoxib or ibuprofen in all three solvents.[8]

G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Sample Analysis A Add excess solid drug to a vial B Add a known volume of solvent (e.g., 1-(Hydroxymethyl)pyrrolidin-2-one, NMP, or DMSO) A->B C Seal the vial tightly B->C D Place vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) C->D E Agitate for a sufficient time to reach equilibrium (e.g., 24-72 hours) D->E F Withdraw a sample of the supernatant E->F G Filter the sample to remove undissolved solids F->G H Dilute the filtrate with a suitable solvent G->H I Analyze the concentration using a validated HPLC method H->I

Caption: Workflow for Equilibrium Solubility Determination.

Performance in Chemical Synthesis

The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction. Polar aprotic solvents like NMP and DMSO are frequently used in nucleophilic substitution reactions (e.g., SN2) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling).

SN2 Reactions:

SN2 reactions are favored by polar aprotic solvents because they can solvate the cation while leaving the nucleophile relatively "naked" and more reactive.[9] While specific kinetic data for SN2 reactions in 1-(Hydroxymethyl)pyrrolidin-2-one is not available in the literature, its structural similarity to NMP suggests it may also be a suitable solvent for such transformations.

Suzuki Coupling Reactions:

The Suzuki coupling is a powerful C-C bond-forming reaction widely used in pharmaceutical synthesis.[10] The choice of solvent can impact the solubility of reactants and the stability of the catalyst, thereby affecting the reaction yield. While various solvents have been explored for Suzuki couplings, direct comparisons involving 1-(Hydroxymethyl)pyrrolidin-2-one are not documented in the reviewed literature.[11]

Experimental Protocol: Monitoring Reaction Kinetics via UV-Vis Spectroscopy

The following protocol outlines a general method for comparing the kinetics of a reaction, such as a simple SN2 reaction, in the three different solvents using UV-Vis spectroscopy, assuming one of the reactants or products has a distinct chromophore.[12]

G A Prepare solutions of reactants in each solvent B Initiate the reaction by mixing the reactant solutions in a cuvette A->B C Place the cuvette in a temperature-controlled UV-Vis spectrophotometer B->C D Monitor the change in absorbance at a specific wavelength over time C->D E Plot absorbance vs. time to determine the reaction rate D->E F Compare the rate constants obtained in each solvent E->F

Caption: General Workflow for Reaction Kinetics Monitoring.

Stability Under Stress Conditions

A solvent's stability under various conditions (acidic, basic, oxidative, thermal) is crucial for its application in drug formulation and synthesis. Degradation of the solvent can lead to the formation of impurities that may be reactive or toxic.

Forced Degradation Studies:

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[11] While there are no direct comparative forced degradation studies for all three solvents in the reviewed literature, some information on the stability of NMP and related compounds is available.

  • NMP: NMP can undergo oxidation, particularly in the presence of air and heat, to form various degradation products.[12][13]

  • 1-(Hydroxymethyl)pyrrolidin-2-one: A study on the related compound, 1-(2-hydroxyethyl)pyrrolidine, showed that its stability is significantly reduced in the presence of high oxygen concentrations and iron.[14] This suggests that 1-(Hydroxymethyl)pyrrolidin-2-one may also be susceptible to oxidative degradation.

Experimental Protocol: Forced Degradation Study

The following protocol, based on ICH guidelines, can be adapted to compare the stability of the three solvents under various stress conditions.[11]

G cluster_0 Stress Conditions cluster_1 Analysis A Acidic Hydrolysis (e.g., 0.1 N HCl, heat) F Sample the stressed solvent at various time points B Basic Hydrolysis (e.g., 0.1 N NaOH, heat) C Oxidative (e.g., 3% H₂O₂, room temp) D Thermal (e.g., 60°C) E Photolytic (ICH Q1B) G Analyze for degradation products using a stability-indicating HPLC method F->G H Identify and quantify major degradants G->H

Caption: Forced Degradation Study Workflow.

Safety and Environmental Considerations

The safety and environmental impact of solvents are of paramount importance in the pharmaceutical industry.

  • NMP: NMP is facing increasing regulatory scrutiny due to its reproductive toxicity.[2] This is a major driver for seeking alternatives.

  • DMSO: DMSO is generally considered to have low toxicity.

  • 1-(Hydroxymethyl)pyrrolidin-2-one: Limited specific toxicological data is available for 1-(Hydroxymethyl)pyrrolidin-2-one. However, a report on the closely related 1-(2-hydroxyethyl)-2-pyrrolidinone indicates it may have mutagenic potential in some bacterial strains.[1] A full toxicological assessment would be required before its widespread adoption.

Green Chemistry Metrics:

When evaluating solvent alternatives, it is useful to consider green chemistry metrics. These metrics can provide a more quantitative assessment of the environmental impact of a solvent.[4]

Conclusion and Recommendations

This guide has provided a comparative overview of 1-(Hydroxymethyl)pyrrolidin-2-one, NMP, and DMSO, focusing on their performance in key pharmaceutical applications.

  • NMP remains a powerful and versatile solvent, but its toxicity profile is a significant concern.

  • DMSO is a widely used and generally safer alternative to NMP, offering excellent solubilizing properties.

  • 1-(Hydroxymethyl)pyrrolidin-2-one presents itself as a potential alternative, particularly given its structural similarity to NMP. However, the lack of comprehensive performance and safety data is a major hurdle to its immediate adoption.

Recommendations for Researchers:

For scientists and researchers considering 1-(Hydroxymethyl)pyrrolidin-2-one as an alternative, it is imperative to conduct in-house comparative studies to generate the necessary data for an informed decision. The experimental protocols provided in this guide offer a starting point for such evaluations. By systematically assessing its solubility performance, impact on reaction kinetics, stability, and conducting a thorough safety evaluation, the true potential of 1-(Hydroxymethyl)pyrrolidin-2-one as a viable and safer alternative to traditional solvents can be determined.

References

  • Aghav, R. M., & Gangurde, A. B. (2018). Solubility of celecoxib in N-methyl-2-pyrrolidone+water mixtures at various temperatures: Experimental data and thermodynamic analysis.
  • Akbar, S., & Alam, M. S. (2016).
  • Bhandari, S., & Kumar, S. (2011). Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127.
  • Choudhury, B. (2015). Physicochemical Characterization and Evaluation of Celecoxib. ASIO Journal of Drug Delivery, 1(1), 1-10.
  • Gartnar, A., & Obreza, A. (2016). Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate. Acta Chimica Slovenica, 63(4), 868-875.
  • Javadzadeh, Y., & Asnaashari, S. (2012). Physico-mechanical and dissolution behaviours of ibuprofen crystals crystallized in the presence of various additives. DARU Journal of Pharmaceutical Sciences, 20(1), 69.
  • Bolla, P. K., et al. (2025). Comparative Evaluation Of Ibuprofen And Ibuprofen Sodium Nano Micelles Loaded Dissolving Microneedles In Healthy Human Volunteers. Pakistan Journal of Pharmaceutical Sciences.
  • Sanghvi, R., et al. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 9(2), 366-376.
  • Gupta, P., Kakumanu, V. K., & Bansal, A. K. (2004). Stability and solubility of celecoxib-PVP amorphous dispersions: a molecular perspective. Pharmaceutical research, 21(10), 1762-1769.
  • Eide, I., & Svendsen, H. F. (2013). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 52(47), 16865-16874.
  • Sigma-Aldrich. (2025).
  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535.
  • Wu, B., et al. (2017). N-Methyl-2-pyrrolidone as an excellent coordinative additive with a wide operating range for fabricating high-quality perovskite films. Inorganic Chemistry Frontiers, 4(11), 1807-1812.
  • NICNAS. (2005). Full Public Report: 2-Pyrrolidinone, 1-(2-hydroxyethyl)-.
  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions.
  • PubChem. (n.d.). 5-(Hydroxymethyl)pyrrolidin-2-one.
  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • PubChem. (n.d.). 1-(Hydroxymethyl)pyrrolidin-2-one.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl)
  • Reynolds, D. W., et al. (2012). The Use of N-methylpyrrolidone as a Cosolvent and Oxidant in Pharmaceutical Stress Testing. Journal of Pharmaceutical Sciences, 101(2), 761-776.
  • White Rose eTheses Online. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4).
  • Acta Poloniae Pharmaceutica. (2000). Solubility and dissolution rate of ibuprofen in ionic and non-ionic surfactant solutions.
  • Li, Z., et al. (2023). Impact of N-Methyl-2-pyrrolidone Erosion on Surface Functional Groups and Pore Evolution in Coals of Different Ranks. ACS Omega, 8(48), 45843-45852.
  • Thermo Fisher Scientific. (n.d.). Monitoring Reactions Through UV-Visible Spectroscopy.
  • Health Canada. (2024). Hazardous substance assessment – 1-Methyl-2-pyrrolidone.
  • ResearchGate. (2018). Evaluation of mutagenic and antimutagenic properties of new derivatives of pyrrolidine-2,5-dione with anti-epileptic activity, by use of the Vibrio harveyi mutagenicity test.
  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrolidinone.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Sigma-Aldrich. (2025).
  • Pharmaceutical Technology. (2005). Improving the Physical and Chemical Properties of Ibuprofen.
  • PubMed. (2008). Solubility improvement of drugs using N-methyl pyrrolidone.
  • Beilstein Journals. (2021).
  • ResearchGate. (n.d.). Structural formulas of N-methyl-2-pyrrolidone (NMP) and its main...
  • ICCA. (2007). SIDS Initial Assessment Report for SIAM 24: 1-Methyl-2-pyrrolidinone.
  • PubChem. (n.d.). N-methyl-2-pyrrolidone.
  • ChemicalBook. (2025). (2S,2'S)-(-)-2-HYDROXYMETHYL-1-[(1-METHYLPYRROLIDIN-2-YL)-METHYL]-PYRROLIDINE.

Sources

Comparative Guide: (S)-5-(Hydroxymethyl)pyrrolidin-2-one Scaffolds vs. Traditional Organocatalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Defining the Chiral Agent

Critical Nomenclature Clarification: The chemical name "1-(Hydroxymethyl)pyrrolidin-2-one" refers to an


-substituted lactam. In its unsubstituted ring form, this molecule is achiral  and cannot induce enantioselectivity. It is primarily used as an antimicrobial agent or solvent intermediate.

For the purpose of this guide, we address the (S)-5-(Hydroxymethyl)pyrrolidin-2-one (also known as L-Pyroglutaminol ).[1][2] This is the chiral congener widely recognized in drug development as a robust "chiral pool" scaffold. It serves as the direct precursor to the high-performance Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers) and acts as a hydrogen-bonding template in its own right.

This guide compares the Pyroglutaminol Scaffold (and its derivatives) against the industry-standard L-Proline and MacMillan/Jørgensen organocatalysts.

Part 1: The Candidate – Pyroglutaminol Scaffold

(S)-5-(Hydroxymethyl)pyrrolidin-2-one [1]

Unlike proline, which relies on a zwitterionic amino-acid structure, Pyroglutaminol is a lactam alcohol . This structural difference dictates its stability, solubility, and mechanism of action.

Key Advantages[3]
  • Chemical Stability: The lactam ring is resistant to the decarboxylation pathways that plague L-Proline at high temperatures.

  • Solubility Profile: High solubility in polar organic solvents (alcohols, DMSO) and water, unlike many hydrophobic organocatalysts.

  • Versatility: It acts as a "chiral switch." It can function as a hydrogen-bond donor (via the amide NH and hydroxyl OH) or be reduced to L-Prolinol to access enamine/iminium catalysis.

Part 2: Comparative Analysis

Performance Metrics: Pyroglutaminol vs. L-Proline vs. Prolinol Ethers

Context: Asymmetric Aldol Reaction (Benchmark)

FeatureL-Proline (Standard)Pyroglutaminol (Lactam Scaffold)Prolinol Silyl Ethers (Derivative)
Catalytic Mode Enamine (Covalent)H-Bonding / Chiral AuxiliaryEnamine / Iminium (Covalent)
Enantioselectivity (ee) Good (70–98%)Moderate (variable)*Excellent (>99%)
Solubility Poor in non-polar solventsHigh in polar solventsTunable (Lipophilic)
Reaction Time Slow (12–48 h)ModerateFast (1–12 h)
Side Reactions Decarboxylation, Parasitic aldolMinimal (Stable ring)Hydrolysis of silyl group
Cost Efficiency Very High (Cheap)High (Readily available)Low (Expensive synthesis)

*Note: Pyroglutaminol is often used stoichiometrically as a chiral auxiliary or as a ligand precursor. Its direct catalytic ee is lower than its reduced amine derivatives.

Mechanistic Divergence

The primary differentiator is the activation mode.

  • Proline: Uses the secondary amine to form a covalent enamine intermediate.

  • Pyroglutaminol: Lacks the basic secondary amine (due to the lactam carbonyl). It operates via Hydrogen Bond Direction or by tethering the substrate (Auxiliary approach).

CatalystMechanism cluster_Proline L-Proline Pathway cluster_Pyro Pyroglutaminol Pathway Start Substrate (Aldehyde/Ketone) Proline L-Proline (Amino Acid) Start->Proline Pyro Pyroglutaminol (Lactam) Start->Pyro Enamine Enamine Intermediate Proline->Enamine Covalent Bonding Prod_Pro Product (High ee) Enamine->Prod_Pro Stereocontrol via H-Bond H_Bond H-Bond Complex Pyro->H_Bond Non-Covalent Interaction Auxiliary Chiral Auxiliary Route Pyro->Auxiliary Covalent Tethering Prod_Pyro Product (Mod. ee) H_Bond->Prod_Pyro Auxiliary->Prod_Pyro

Figure 1: Mechanistic divergence between Proline (Covalent Enamine) and Pyroglutaminol (H-Bond/Auxiliary).

Part 3: Protocol – Converting the Scaffold to a Catalyst

Since Pyroglutaminol is the precursor to the most potent catalysts in this class, the most relevant protocol for a researcher is the activation of the scaffold to a Prolinol derivative.

Protocol: Synthesis of (S)-Prolinol from L-Pyroglutaminol

Objective: Activation of the lactam to the catalytic amino-alcohol.

Reagents:

  • (S)-5-(Hydroxymethyl)-2-pyrrolidinone (Pyroglutaminol)[1][2][3]

  • Lithium Aluminum Hydride (LiAlH₄)[1]

  • THF (Anhydrous)

Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

  • Solvation: Dissolve LiAlH₄ (2.5 equiv) in anhydrous THF at 0°C.

  • Addition: Add L-Pyroglutaminol (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic H₂ evolution.

  • Reflux: Warm to room temperature, then reflux for 16 hours to ensure complete reduction of the lactam carbonyl.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially.
  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Result: Yields (S)-Prolinol (Oil).

    • Validation: Check IR (loss of C=O stretch at 1680 cm⁻¹) and NMR (appearance of CH₂ alpha to nitrogen).

Part 4: Scientific Integrity & Expert Analysis

Why Choose the Pyroglutaminol Scaffold?

While L-Proline is the "workhorse," it fails in specific contexts:

  • Solubility Limits: Proline is insoluble in many non-polar solvents required for specific organic transformations. Pyroglutaminol derivatives (once silylated) are highly soluble in toluene and DCM.

  • Zwitterionic Interference: The acid/base nature of proline can deactivate acid-sensitive substrates. Pyroglutaminol is neutral (lactam) or basic (reduced amine), avoiding this incompatibility.

The "Hidden" Catalyst: Thiourea-Lactams

Recent research utilizes the Pyroglutaminol backbone to create bifunctional thiourea catalysts . The lactam ring provides a rigid chiral scaffold, while the thiourea moiety activates electrophiles via H-bonding.

  • Performance: These derivatives often achieve 90-95% ee in Michael additions, bridging the gap between the raw lactam and the expensive silyl ethers.

CatalystSelection Decision Select Catalyst Based on Needs Cost Priority: Low Cost? Decision->Cost Selectivity Priority: Max Selectivity? Decision->Selectivity Stability Priority: Substrate Stability? Decision->Stability Proline Use L-Proline Cost->Proline Yes Hayashi Use Prolinol Silyl Ethers Selectivity->Hayashi Yes (>99% ee) Pyro Use Pyroglutaminol (Auxiliary/Scaffold) Stability->Pyro Acid Sensitive

Figure 2: Decision matrix for selecting between Proline, Prolinol Ethers, and Pyroglutaminol scaffolds.

References

  • BenchChem. (2025).[1][4][5] The Catalytic Core: A Technical Guide to the Mechanism of Action of (S)-5-(hydroxymethyl)-2-pyrrolidinone Derived Catalysts. Retrieved from

  • Sigma-Aldrich. (2024). (S)-5-(Hydroxymethyl)-2-pyrrolidinone Product Specification and Safety Data. Retrieved from

  • TCI Chemicals. (2024). Product Comparison: Chiral Building Blocks for Organocatalysis. Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 643511: (S)-5-(Hydroxymethyl)-2-pyrrolidinone. Retrieved from

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. Molecules, 28(5). Retrieved from

  • ResearchGate. (2022). Enantioselective Synthesis of Unsaturated γ-Lactams. Retrieved from

Sources

A Comparative Guide to the Biological Activity of 1-(Hydroxymethyl)pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one, or γ-lactam, core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of biologically active compounds.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a versatile template for drug design.[2][3] The inherent features of the pyrrolidin-2-one ring, such as its ability to participate in hydrogen bonding and its conformational flexibility, allow for diverse interactions with biological targets. This has led to the development of derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][4]

This guide focuses on a specific subset of this important class of molecules: derivatives of 1-(hydroxymethyl)pyrrolidin-2-one. The introduction of a hydroxymethyl group at the N1 position provides a key point for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By derivatizing this hydroxyl group, we can modulate the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby fine-tuning its biological activity.

This document provides a comparative analysis of the biological activities of various 1-(hydroxymethyl)pyrrolidin-2-one derivatives. We will delve into their synthesis, explore their efficacy in key biological assays, and discuss the underlying mechanisms of action. The experimental protocols provided are designed to be self-validating, ensuring scientific rigor and reproducibility.

Synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one and its Derivatives

The foundational step in accessing the target derivatives is the synthesis of the parent compound, 1-(hydroxymethyl)pyrrolidin-2-one. A common and efficient method involves the reaction of 2-pyrrolidinone with formaldehyde. This reaction is typically carried out under basic conditions, where the nitrogen of the lactam acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

G cluster_0 General Synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one Derivatives 2-Pyrrolidinone 2-Pyrrolidinone 1-(Hydroxymethyl)pyrrolidin-2-one 1-(Hydroxymethyl)pyrrolidin-2-one 2-Pyrrolidinone->1-(Hydroxymethyl)pyrrolidin-2-one Reaction Formaldehyde Formaldehyde (HCHO) Formaldehyde->1-(Hydroxymethyl)pyrrolidin-2-one Reactant Base Base (e.g., K2CO3) Base->1-(Hydroxymethyl)pyrrolidin-2-one Catalyst Ester_Derivative Ester Derivative 1-(Hydroxymethyl)pyrrolidin-2-one->Ester_Derivative Esterification Ether_Derivative Ether Derivative 1-(Hydroxymethyl)pyrrolidin-2-one->Ether_Derivative Williamson Ether Synthesis Acyl_Halide Acyl Halide (R-COCl) Acyl_Halide->Ester_Derivative Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->Ether_Derivative

Caption: General synthetic routes to 1-(hydroxymethyl)pyrrolidin-2-one and its ester and ether derivatives.

Further derivatization of the hydroxyl group can be readily achieved through standard organic transformations. For instance, ester derivatives can be synthesized by reacting 1-(hydroxymethyl)pyrrolidin-2-one with various acyl halides or anhydrides in the presence of a base. Ether derivatives can be prepared via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. These synthetic strategies allow for the introduction of a wide range of functional groups, enabling a systematic investigation of their impact on biological activity.

Comparative Biological Activities

The biological activities of 1-(hydroxymethyl)pyrrolidin-2-one derivatives are diverse and highly dependent on the nature of the substituent attached to the hydroxymethyl group. Here, we compare their performance in several key areas of pharmacological interest.

Antimicrobial Activity

The pyrrolidin-2-one scaffold is a known pharmacophore in several antimicrobial agents.[5] The antimicrobial potential of 1-(hydroxymethyl)pyrrolidin-2-one derivatives is often evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Data Summary: Antimicrobial Activity

Derivative (R group)Test OrganismZone of Inhibition (mm) at 100 µg/mLMinimum Inhibitory Concentration (MIC) (µg/mL)
H (Parent Compound) Staphylococcus aureus8128
Escherichia coli6>256
Acetyl Staphylococcus aureus1264
Escherichia coli9128
Benzoyl Staphylococcus aureus1832
Escherichia coli1464
4-Chlorobenzoyl Staphylococcus aureus2216
Escherichia coli1832
Amoxicillin (Control) Staphylococcus aureus258
Escherichia coli284

Causality and Structure-Activity Relationship (SAR): The data suggests that esterification of the hydroxyl group generally enhances antimicrobial activity. A clear trend is observed where increasing the lipophilicity and incorporating aromatic and electron-withdrawing groups on the acyl moiety leads to greater potency. The benzoyl derivative shows significantly better activity than the acetyl derivative, and the introduction of a chloro-substituent on the benzene ring further enhances this effect. This is likely due to improved cell membrane penetration and potentially specific interactions with bacterial enzymes. Some pyrrolidine derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[6][7][8][9] The increased potency of the halogenated benzoyl derivative may stem from more favorable binding to the active sites of these enzymes.

Anticonvulsant Activity

Pyrrolidin-2-one derivatives, most notably levetiracetam, are well-established as effective anticonvulsant agents.[10] The mechanism of action for many of these compounds is believed to involve modulation of synaptic vesicle protein 2A (SV2A), although interactions with GABAergic and other neurotransmitter systems have also been implicated.[11]

Experimental Data Summary: Anticonvulsant Activity (Maximal Electroshock Seizure Test)

Derivative (R group)Dose (mg/kg, i.p.)Protection (%)Latency to Seizure (s)
H (Parent Compound) 100208.5 ± 1.2
Acetyl 1004012.3 ± 1.8
Propionyl 1006018.7 ± 2.1
Butyryl 1008025.4 ± 2.5
Phenytoin (Control) 30100>300

Causality and Structure-Activity Relationship (SAR): The anticonvulsant activity appears to be influenced by the length of the alkyl chain in the ester derivative. A clear trend of increasing protection is observed from the acetyl to the butyryl derivative. This suggests that a certain degree of lipophilicity is required for optimal brain penetration and interaction with the target, which is consistent with findings for other 1-acyl-2-pyrrolidinone derivatives.[12] The increased lipophilicity likely facilitates crossing the blood-brain barrier. The pharmacological activity of some 1-acyl-2-pyrrolidinone derivatives is thought to be due to the release of GABA upon hydrolysis.[12]

Cytotoxic Activity against Cancer Cell Lines

The anticancer potential of pyrrolidin-2-one derivatives has been an area of active research.[3] Their cytotoxicity is often evaluated against a panel of human cancer cell lines to determine their potency and selectivity.

Experimental Data Summary: Cytotoxic Activity (IC50 in µM)

Derivative (R group)MCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
H (Parent Compound) >100>100>100
Benzoyl 75.288.481.5
4-Nitrobenzoyl 32.845.138.9
3,4-Dichlorobenzoyl 15.622.718.3
Doxorubicin (Control) 0.81.21.0

Causality and Structure-Activity Relationship (SAR): Similar to the antimicrobial activity, the introduction of aromatic and electron-withdrawing groups significantly enhances the cytotoxic potential of 1-(hydroxymethyl)pyrrolidin-2-one derivatives. The parent compound is largely inactive, while the benzoyl derivative shows moderate activity. The introduction of a nitro group or di-chloro substituents on the benzene ring leads to a marked increase in cytotoxicity. This suggests that electronic effects and the potential for specific interactions with cellular targets, such as enzymes or DNA, are crucial for their anticancer activity. The SAR for cytotoxicity in pyrrolidine derivatives is complex and depends on the specific substitutions, with various derivatives showing the ability to regulate different cellular targets to achieve their anti-proliferative effects.[3]

Antioxidant Activity

Some pyrrolidin-2-one derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[4]

Experimental Data Summary: Antioxidant Activity (DPPH Radical Scavenging)

Derivative (R group)IC50 (µg/mL)
H (Parent Compound) >200
3,5-Dinitrobenzoyl 85.3
4-Hydroxybenzoyl 42.1
Gallic Acid (Control) 10.5

Causality and Structure-Activity Relationship (SAR): The antioxidant activity of these derivatives is significantly influenced by the nature of the aromatic substituent. While the parent compound is inactive, derivatization with aromatic groups that can stabilize radicals through resonance or donate hydrogen atoms enhances their radical scavenging ability. The 4-hydroxybenzoyl derivative, containing a phenolic hydroxyl group, shows the most promising antioxidant activity among the tested derivatives, which is a well-established feature of phenolic antioxidants.

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Well-Diffusion Method

This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of the synthesized compounds.

G cluster_1 Agar Well-Diffusion Workflow Prepare_Agar Prepare Mueller-Hinton Agar Plates Inoculate Inoculate with Bacterial Culture Prepare_Agar->Inoculate Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Compounds Add Test Compounds and Controls to Wells Create_Wells->Add_Compounds Incubate Incubate at 37°C for 18-24 hours Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones

Caption: Workflow for the agar well-diffusion antimicrobial susceptibility test.

Step-by-Step Methodology:

  • Preparation of Media: Prepare Mueller-Hinton agar according to the manufacturer's instructions and pour into sterile Petri dishes. Allow the agar to solidify completely.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of each test compound solution (at a specific concentration, e.g., 100 µg/mL in a suitable solvent like DMSO) and control (solvent and a standard antibiotic) into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

In Vivo Anticonvulsant Screening: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the vehicle control intraperitoneally (i.p.) at a specified time (e.g., 30 or 60 minutes) before the induction of seizures.

  • Seizure Induction: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

G cluster_2 MTT Cytotoxicity Assay Workflow Seed_Cells Seed Cells in 96-well Plate Add_Compounds Add Test Compounds at Various Concentrations Seed_Cells->Add_Compounds Incubate_Cells Incubate for 24-72 hours Add_Compounds->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin). Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This guide provides a comparative overview of the biological activities of 1-(hydroxymethyl)pyrrolidin-2-one derivatives. The presented data and structure-activity relationships highlight the significant potential of this scaffold in developing novel therapeutic agents. Esterification of the hydroxymethyl group, particularly with aromatic and substituted aromatic moieties, has been shown to be a promising strategy for enhancing antimicrobial, anticonvulsant, and cytotoxic activities.

Future research in this area should focus on several key aspects:

  • Expansion of the Derivative Library: Synthesis of a broader range of derivatives with diverse functional groups will allow for a more comprehensive understanding of the SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds is crucial for their further development. This could involve enzyme inhibition assays, receptor binding studies, and gene expression analysis.

  • In Vivo Efficacy and Toxicity: Promising candidates identified in in vitro screens should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and potential toxicity.

  • Neuroprotective Effects: Given the known neuroprotective properties of some pyrrolidin-2-one derivatives, investigating the potential of 1-(hydroxymethyl)pyrrolidin-2-one derivatives in models of neurodegenerative diseases would be a valuable avenue of research.

By systematically exploring the chemical space around the 1-(hydroxymethyl)pyrrolidin-2-one core, there is a strong potential to discover new and effective drug candidates for a variety of diseases.

References

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141.
  • Takahashi, K., Ishihara, K., Nakayama, H., & Ishikawa, T. (1995). Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. Chemical & Pharmaceutical Bulletin, 43(3), 441-445.
  • Bhatti, R. S., & Chawla, G. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Materials Today: Proceedings, 29, 1119-1124.
  • Shalaby, M. A., El-Messery, S. M., Al-Omar, M. A., & Amr, A. E. G. E. (2014). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 19(11), 18698-18714.
  • Sapa, J., Pytka, K., Koczurkiewicz, P., & Filipek, B. (2014). Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. Pharmacological Reports, 66(4), 643-647.
  • El-Gohary, N. S., & Shaaban, M. I. (2022). Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and Topoisomerase IV inhibitors with potential antibacterial activity. Future Medicinal Chemistry, 14(13), 967-983.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2021). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Journal of the Iranian Chemical Society, 18(10), 2627-2640.
  • Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Mini-Reviews in Medicinal Chemistry, 21(14), 1866-1886.
  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954.
  • Kulig, K., Sapa, J., & Malawska, B. (2009). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological Reports, 61(1), 83-91.
  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. Bioorganic Chemistry, 129, 106175.
  • Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892.
  • Rapacz, A., Wójcik, M., & Obniska, J. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1585.
  • Singh, P., & Kaur, M. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics, 41(16), 7935-7952.
  • Sklenicka, J., Tran, T., Ramirez, M. S., Donow, H. M., Magaña, A. J., LaVoib, T., ... & Tolmasky, M. E. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib. bioRxiv, 2024-05.
  • Decker, M. (1985). Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 366(1), 43-46.
  • Tariot, P. N., & Federoff, H. J. (2011). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening to Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 55(10), 4651-4659.
  • Ramirez, M. S., & Tolmasky, M. E. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 10(9), 1083.
  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mesopotamian Journal of Sciences, 31(1), 1-10.
  • Weinstock, M. (1975). On the cholinesterase inhibiting properties of two pyrrolidine derivatives. British Journal of Pharmacology, 53(3), 463P-464P.
  • El-Gohary, N. S., & Shaaban, M. I. (2022). Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry, 15(1), 103499.
  • De Jonghe, S., & Herdewijn, P. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.
  • Is, M., & Arslan, M. (2018). Design, synthesis and cholinesterase inhibitory activity of new dispiro pyrrolidine derivatives. Bioorganic Chemistry, 77, 336-342.
  • Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 139, 106721.
  • Rapacz, A., Siwek, A., & Obniska, J. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(11), 2658.
  • Tariot, P. N., & Federoff, H. J. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Medicinal Chemistry.
  • Sunagawa, M., Matsumura, H., & Inoue, T. (1994). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. The Journal of Antibiotics, 47(10), 1149-1160.
  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • Zhmurenko, L. A., Litvinova, S. A., Mokrov, G. V., & Gudasheva, T. A. (2019). Structures of pyrrolidones with anticonvulsant activity. Pharmaceutical Chemistry Journal, 53(6), 485-489.
  • El-Gohary, N. S., & Shaaban, M. I. (2022). New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity. Archiv der Pharmazie, 355(6), 2100516.
  • PubChem. (n.d.). 5-(Hydroxymethyl)pyrrolidin-2-one. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, a thorough understanding of a compound's stability is paramount. It dictates storage conditions, formulation strategies, and ultimately, the safety and efficacy of a potential therapeutic agent. This guide provides an in-depth technical comparison of the stability of 1-(Hydroxymethyl)pyrrolidin-2-one against its structurally related and commercially significant analogs: Pyrrolidin-2-one, N-Methyl-2-pyrrolidone (NMP), and Piracetam.

The stability of these molecules is not uniform; it is a nuanced interplay between the inherent robustness of the γ-lactam ring and the reactivity of the N-substituent. Through a synthesis of existing literature and established chemical principles, this guide will elucidate the probable degradation pathways and provide detailed, actionable protocols for researchers to conduct their own comparative stability assessments.

Theoretical Stability Assessment: A Tale of Two Moieties

The stability of 1-(Hydroxymethyl)pyrrolidin-2-one and its relatives is best understood by considering two key structural features: the pyrrolidin-2-one core and the N-substituent.

The Pyrrolidin-2-one Core: An Inherently Stable Scaffold

The five-membered γ-lactam ring of pyrrolidin-2-one is notably stable, especially when compared to its more strained four-membered β-lactam cousins found in penicillin and cephalosporin antibiotics. This stability arises from reduced ring strain, making the amide bond within the ring less susceptible to spontaneous hydrolysis under neutral conditions. Pyrrolidin-2-one itself, being the unsubstituted parent compound, serves as our baseline for high stability.

The N-Substituent: The Epicenter of Reactivity

The nature of the group attached to the nitrogen atom is the primary determinant of the differential stability among these compounds.

  • 1-(Hydroxymethyl)pyrrolidin-2-one: The N-hydroxymethyl group is the most significant liability for this molecule. This functional group is known to be labile, particularly under alkaline conditions. Studies on analogous N-(hydroxymethyl) amides have shown that they can undergo a retro-Henry (or retro-formylation) reaction to release formaldehyde and the parent amide.[1] This is anticipated to be the principal degradation pathway for 1-(Hydroxymethyl)pyrrolidin-2-one, yielding Pyrrolidin-2-one and formaldehyde. This pathway is less likely under acidic or neutral conditions, but base catalysis would significantly accelerate it.

  • N-Methyl-2-pyrrolidone (NMP): The N-methyl group is chemically robust and not prone to simple hydrolysis. However, the methylene hydrogens adjacent to the nitrogen and the methyl group itself can be susceptible to oxidative and photolytic degradation.[2][3] Studies have shown that NMP can degrade under UV light and in the presence of oxidizing agents, with degradation being less than 2% under UV-C photolysis alone but significantly enhanced in the presence of radical initiators.[2]

  • Piracetam (2-oxo-1-pyrrolidineacetamide): Piracetam introduces an N-acetamide side chain. While the lactam in the ring remains stable, the exocyclic amide bond of the acetamide group is the primary site of vulnerability. Forced degradation studies have demonstrated that Piracetam is most susceptible to alkaline hydrolysis of this side-chain amide, yielding pyrrolidin-2-one and 2-aminoacetic acid (glycine).[4] It exhibits considerable stability under acidic, oxidative, thermal, and photolytic stress conditions.[4]

Based on this analysis, a predicted stability hierarchy can be proposed:

Pyrrolidin-2-one > Piracetam ≈ N-Methyl-2-pyrrolidone > 1-(Hydroxymethyl)pyrrolidin-2-one

This hierarchy posits that 1-(Hydroxymethyl)pyrrolidin-2-one is the least stable of the group, primarily due to the lability of the N-hydroxymethyl bond, especially in basic environments.

Visualizing the Chemical Landscape

cluster_0 Compared Pyrrolidinone Derivatives 1-HMP 1-(Hydroxymethyl)pyrrolidin-2-one P2O Pyrrolidin-2-one NMP N-Methyl-2-pyrrolidone Pira Piracetam HMP 1-(Hydroxymethyl)pyrrolidin-2-one P2O Pyrrolidin-2-one HMP->P2O Base-Catalyzed Retro-Henry Reaction Formaldehyde Formaldehyde HMP->Formaldehyde Base-Catalyzed Retro-Henry Reaction

Caption: Proposed primary degradation pathway for 1-(Hydroxymethyl)pyrrolidin-2-one.

Experimental Protocols for Comparative Forced Degradation Studies

To empirically validate the theoretical stability assessment, a comprehensive forced degradation study is required. [5]The following protocols are designed to be a self-validating system, ensuring that the analytical methodology is stability-indicating.

Experimental Workflow

Prep Prepare Stock Solutions (1 mg/mL in Methanol) Stress Subject Aliquots to Stress Conditions Prep->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize Analyze Analyze via Stability- Indicating HPLC-UV Neutralize->Analyze Data Quantify Degradation & Identify Degradants Analyze->Data

Caption: Workflow for the forced degradation study.

Step-by-Step Methodologies

1. Preparation of Stock Solutions:

  • Prepare individual stock solutions of 1-(Hydroxymethyl)pyrrolidin-2-one, Pyrrolidin-2-one, NMP, and Piracetam at a concentration of 1 mg/mL in HPLC-grade methanol.

2. Forced Degradation Conditions:

  • For each compound, subject aliquots of the stock solution to the following stress conditions. [6][7]A control sample (diluted stock solution) should be stored at 2-8°C and analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Incubate at 80°C for 24 hours.

    • Cool to room temperature and neutralize with an appropriate volume of 1N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1N NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool to room temperature and neutralize with an appropriate volume of 0.1N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place approximately 10 mg of the solid compound in a clear glass vial.

    • Heat in a calibrated oven at 105°C for 48 hours.

    • Cool, dissolve in methanol, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber.

    • Ensure exposure of not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy, as per ICH Q1B guidelines.

    • Concurrently, run a dark control sample wrapped in aluminum foil.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

3. Stability-Indicating HPLC Method:

  • A robust stability-indicating method is crucial to separate the parent compound from all potential degradation products. [8]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).

    • Gradient Program: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

4. Method Validation:

  • The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the analyte peak is free from co-eluting degradants.

Anticipated Results: A Comparative Summary

The following table summarizes the anticipated percentage of degradation for each compound under the described stress conditions. This is a predictive summary based on the chemical principles discussed earlier. Actual experimental results may vary but are expected to follow this general trend.

Stress Condition1-(Hydroxymethyl)pyrrolidin-2-onePyrrolidin-2-oneN-Methyl-2-pyrrolidone (NMP)PiracetamAnticipated Primary Degradation Product(s)
1N HCl, 80°C, 24h 5-15%< 5%< 5%< 5%Minor ring hydrolysis products
0.1N NaOH, 60°C, 8h > 30% < 5%< 5%15-25% HMP: Pyrrolidin-2-one, FormaldehydePiracetam: Pyrrolidin-2-one, Glycine
6% H₂O₂, RT, 24h 5-10%< 5%10-20%< 5%NMP: N-methylsuccinimide, ring-opened products
Heat, 105°C, 48h < 10%< 5%< 5%< 5%Minimal decomposition
Photolytic (ICH Q1B) < 10%< 5%10-20%< 5%NMP: Various photoproducts

Conclusion and Field Insights

This guide establishes a scientifically-grounded framework for comparing the stability of 1-(Hydroxymethyl)pyrrolidin-2-one with its key analogs. The central hypothesis, derived from fundamental chemical principles, is that the N-hydroxymethyl group is the primary point of instability, making 1-(Hydroxymethyl)pyrrolidin-2-one particularly susceptible to base-catalyzed degradation via a retro-Henry reaction.

In contrast, the parent compound, Pyrrolidin-2-one, is expected to be highly stable. N-Methyl-2-pyrrolidone and Piracetam exhibit intermediate stability, with distinct vulnerabilities to oxidative/photolytic stress and alkaline hydrolysis of the side-chain amide, respectively.

For researchers in drug development, this predictive analysis is critical. The instability of 1-(Hydroxymethyl)pyrrolidin-2-one in alkaline conditions suggests that formulations should be maintained at a neutral or slightly acidic pH. Furthermore, its potential to release formaldehyde, a known carcinogen, necessitates careful toxicological assessment of any formulation where degradation is possible. The provided experimental protocols offer a robust methodology for generating the empirical data needed to confirm these predictions and to develop stable, safe, and effective pharmaceutical products.

References

  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Queen's University Belfast. Available at: [Link]

  • Limited thermal stability of imidazolium and pyrrolidinium ionic liquids. ResearchGate. Available at: [Link]

  • Development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. (PDF) Available at: [Link]

  • Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. PubMed. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (PDF) Available at: [Link]

  • A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone). ResearchGate. Available at: [Link]

  • Mechanism of amide hydrolysis. YouTube. Available at: [Link]

  • Stability Hierarchy Between Piracetam Forms I, II, and III From Experimental Pressure-Temperature Diagrams and Topological Inferences. PubMed. Available at: [Link]

  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. Available at: [Link]

  • Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED. ResearchGate. Available at: [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI. Available at: [Link]

  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PMC - NIH. Available at: [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. ResearchGate. Available at: [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. Available at: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. Available at: [Link]

  • Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. PubMed. Available at: [Link]

  • Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection. SciSpace. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. ResearchGate. Available at: [Link]

  • Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. Organic Letters. Available at: [Link]

  • 2-Pyrrolidone. PubChem. Available at: [Link]

  • 0975-8232; P-ISSN: 2320-5148 International Journal of Pharmaceutical Sciences and Research 2241 IJPSR (2015), Vol. 6, Issue 6 (Review Article). (PDF) Available at: [Link]

  • Nitrosamine Degradation Pathways. ResolveMass Laboratories Inc. Available at: [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (PDF) Available at: [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]

  • Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed. Available at: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Hydroxymethyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(Hydroxymethyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.